AX-024
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[[4-(4-fluorophenyl)-6-methoxy-2H-chromen-3-yl]methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO2/c1-24-18-8-9-20-19(12-18)21(15-4-6-17(22)7-5-15)16(14-25-20)13-23-10-2-3-11-23/h4-9,12H,2-3,10-11,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMKGVRPILDZML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(=C2C3=CC=C(C=C3)F)CN4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Enigmatic Mechanism and Synthesis of AX-024: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AX-024, a small molecule initially investigated for its immunomodulatory properties, has emerged as a compound of significant scientific interest and debate. Initially lauded as a first-in-class inhibitor of the T-cell receptor (TCR)-Nck interaction, subsequent research has cast doubt on its precise mechanism of action, suggesting a more complex pharmacological profile. This technical guide provides a comprehensive overview of the discovery, proposed biological activities, and a plausible synthesis pathway for this compound, with a focus on presenting the conflicting evidence surrounding its molecular target. All quantitative data is summarized for clarity, and detailed experimental protocols from cited literature are provided.
Discovery and Initial Characterization
This compound, chemically known as 1-((4-(4-fluorophenyl)-6-methoxy-2H-chromen-3-yl)methyl)pyrrolidine hydrochloride, was identified as a potent, orally available inhibitor of TCR-triggered T-cell activation.[1][2] Developed by Artax Biopharma, it showed promise in preclinical models of autoimmune diseases, including psoriasis, asthma, and multiple sclerosis.[2] The initial hypothesis for its mechanism of action was the direct inhibition of the interaction between the CD3ε subunit of the T-cell receptor and the adapter protein Nck by binding to the Nck1-SH3.1 domain.[2][3]
Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 1-((4-(4-Fluorophenyl)-6-methoxy-2H-chromen-3-yl)methyl)pyrrolidine hydrochloride | [1] |
| Parent CAS No. | 1370544-73-2 | [1] |
| Molecular Formula | C21H22FNO2 | [4] |
| Molecular Weight | 339.41 g/mol | [4] |
| Hydrochloride Salt MF | C21H22FNO2.HCl | [1] |
| Hydrochloride Salt MW | 375.86 g/mol | [1] |
The Controversy Surrounding the Mechanism of Action
The primary point of contention regarding this compound is its direct molecular target. While early reports indicated a direct binding to the Nck1-SH3.1 domain, subsequent studies have failed to replicate this finding, leading to a debate within the scientific community.
The Initial Hypothesis: Direct Inhibition of TCR-Nck Interaction
The initial discovery of this compound positioned it as a selective inhibitor of the TCR-Nck interaction with a potent IC50 of approximately 1 nM for T-cell activation.[2][5] This was a significant finding, as it suggested a novel approach to modulating T-cell signaling for the treatment of autoimmune diseases. The proposed mechanism involved this compound binding to the DYpocket of the Nck SH3.1 domain, thereby preventing its engagement with the proline-rich sequence (PRS) of the CD3ε subunit of the TCR.[2] This disruption of a key signaling node was believed to be the basis for its observed anti-inflammatory and immunomodulatory effects.[2] The developing company, Artax Biopharma, continues to focus on Nck modulators as a therapeutic strategy.[6]
Conflicting Evidence and an Alternative Hypothesis
A 2020 study by Richter et al. published in the Journal of Biological Chemistry challenged the initial hypothesis.[1][5] Using a range of biophysical techniques, including Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR), the researchers were unable to detect a direct interaction between this compound and the Nck-SH3.1 domain in vitro.[1][5][7] While they confirmed that this compound does inhibit T-cell proliferation, they concluded that this effect is independent of the Nck/CD3ε interaction.[1][5] Their findings suggest that this compound may have other, yet unidentified, molecular targets within the T-cell signaling cascade.[1][5]
In response to this, the original proponents of the direct inhibition model have pointed to potential technical differences in the experimental setups and have cited their own unpublished co-crystal structure of this compound bound to Nck as evidence for their claims.[4]
This ongoing debate highlights the complexity of drug-protein interactions and the importance of rigorous validation in drug discovery.
Signaling Pathway: Proposed vs. Alternative
Caption: A comparison of the proposed mechanisms of action for this compound.
Quantitative Data on Biological Activity
The following tables summarize the key quantitative data reported for this compound's biological activity.
Table 1: In Vitro Potency
| Assay | IC50 | Cell Type/System | Reference |
| TCR-triggered T-cell activation | ~1 nM | T-cells | [2][5] |
| T-cell proliferation (in response to anti-CD3) | 1-6 nM | T-cells | [8] |
| ZAP-70 Phosphorylation | ~4 nM | T-cells | [8] |
| Cytokine Release (IL-6, TNF-α, IFN-γ, IL-10, IL-17A) | Potent inhibition at 10 nM | Human PBMCs | [5] |
Table 2: Biophysical Interaction Studies (Nck1-SH3.1 Domain)
| Technique | Finding | Conclusion of Study | Reference |
| Surface Plasmon Resonance (SPR) | No detectable direct binding of this compound up to 100 µM. No competition with CD3ε peptide. | This compound does not bind to Nck1-SH3.1 under the tested conditions. | [1] |
| Nuclear Magnetic Resonance (NMR) | Aromatic this compound resonance signals showed no spectral changes upon addition of Nck1-SH3.1. | No evidence of direct interaction between this compound and Nck1-SH3.1. | [1] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the literature regarding the mechanism of action of this compound.
T-Cell Proliferation Assay
-
Objective: To measure the inhibitory effect of this compound on T-cell proliferation.
-
Methodology:
-
Isolate CD4+ T-cells from human peripheral blood mononuclear cells (PBMCs).
-
Label cells with a proliferation tracking dye (e.g., CFSE).
-
Plate the labeled cells in 96-well plates.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate T-cell proliferation using anti-CD3 and anti-CD28 antibodies.
-
Culture the cells for a specified period (e.g., 72 hours).
-
Analyze the dilution of the proliferation dye using flow cytometry to determine the extent of cell division.
-
Calculate the IC50 value based on the dose-response curve.
-
Surface Plasmon Resonance (SPR) for Protein-Ligand Interaction
-
Objective: To detect and quantify the binding of this compound to the Nck1-SH3.1 domain.
-
Methodology (as described by Richter et al.):
-
Immobilize recombinant Nck1-SH3.1 protein on a sensor chip (e.g., CM5).
-
Prepare a dilution series of this compound in a suitable running buffer.
-
Inject the this compound solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units) over time to detect binding.
-
In competition experiments, co-inject this compound with a known binder (e.g., CD3ε peptide) to assess if this compound can displace it.
-
Regenerate the sensor surface between injections.
-
Analyze the sensorgrams to determine binding kinetics (association and dissociation rates) and affinity.
-
Ligand-Observed Nuclear Magnetic Resonance (NMR)
-
Objective: To detect the binding of this compound to the Nck1-SH3.1 domain by observing changes in the NMR spectrum of this compound.
-
Methodology (as described by Richter et al.):
-
Acquire a 1D proton NMR spectrum of this compound in a suitable buffer.
-
Add increasing amounts of recombinant Nck1-SH3.1 protein to the this compound solution.
-
Acquire a 1D proton NMR spectrum after each addition of the protein.
-
Analyze the spectra for any changes in the chemical shifts or line broadening of the this compound resonance signals. Such changes would indicate a direct interaction.
-
Proposed Synthesis Pathway of this compound
While a detailed, step-by-step synthesis of this compound has not been published in the peer-reviewed literature, a plausible retrosynthetic analysis suggests a convergent synthesis approach. This would involve the synthesis of the chromenone core followed by the introduction of the pyrrolidine moiety.
Caption: A plausible convergent synthesis pathway for this compound.
Step 1: Synthesis of the Chromenone Core The 4-aryl-chromene core can be synthesized via a Pechmann condensation. This involves the reaction of a phenol (3-methoxyphenol) with a β-ketoester (ethyl 4-(4-fluorophenyl)-3-oxobutanoate) in the presence of an acid catalyst.
Step 2: Functionalization of the Chromene Core The chromene core can then be functionalized at the 3-position to introduce a formyl group (an aldehyde). This can be achieved through a formylation reaction such as the Vilsmeier-Haack reaction.
Step 3: Reductive Amination The final step involves the coupling of the chromene aldehyde intermediate with pyrrolidine via reductive amination. This reaction forms the C-N bond and introduces the pyrrolidine ring, yielding this compound. The product would then be converted to its hydrochloride salt.
Conclusion and Future Directions
This compound remains a molecule of considerable interest. While its efficacy in preclinical models of autoimmune disease is promising, the ambiguity surrounding its precise mechanism of action presents both a challenge and an opportunity. Further research is required to definitively identify its molecular target(s) and to resolve the existing controversy. The development of subsequent Nck modulators, such as AX-158 by Artax Biopharma, suggests that this signaling node remains a viable target for immunomodulation. A full elucidation of this compound's synthesis and a clear understanding of its pharmacology will be critical for the rational design of next-generation immunomodulatory drugs.
References
- 1. Small molecule this compound reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. artaxbiopharma.com [artaxbiopharma.com]
- 4. Small molecule this compound targets T cell receptor signaling by disrupting CD3ε-Nck interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule this compound reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. artaxbiopharma.com [artaxbiopharma.com]
- 7. researchgate.net [researchgate.net]
- 8. Small molecule this compound targets T cell receptor signaling by disrupting CD3ε-Nck interaction | Semantic Scholar [semanticscholar.org]
AX-024: A Technical Guide to its Biological Function and Targets
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AX-024 is a potent, orally available small molecule inhibitor of T-cell receptor (TCR) signaling, a critical pathway in the adaptive immune response. It has demonstrated significant anti-inflammatory and immunomodulatory effects in preclinical models of autoimmune diseases. This document provides a comprehensive overview of the biological function, proposed targets, and mechanism of action of this compound, along with a summary of key quantitative data and experimental methodologies. A notable controversy regarding its precise molecular target is also discussed, presenting the differing scientific findings to offer a complete and objective perspective.
Biological Function: Inhibition of T-Cell Receptor Signaling
This compound exerts its biological function by modulating the signaling cascade initiated by the T-cell receptor (TCR). Upon engagement with an antigen-presenting cell, the TCR complex triggers a series of intracellular events leading to T-cell activation, proliferation, and cytokine production. This compound has been shown to selectively inhibit this TCR-triggered activation.[1][2] This inhibitory action leads to a significant reduction in the production of several key pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ), as well as IL-10 and IL-17A.[1]
Proposed Molecular Targets and Mechanism of Action
The precise molecular target and mechanism of action of this compound have been the subject of scientific debate. Two main hypotheses have been put forward:
The Nck1-SH3.1 Interaction Hypothesis
The initial and most widely cited mechanism of action posits that this compound directly targets the adapter protein Nck1. Specifically, it is proposed to bind to the first SH3 domain of Nck1 (Nck1-SH3.1).[2][3] This binding event is thought to disrupt the interaction between Nck1 and the CD3ε subunit of the TCR complex.[3][4] The Nck-CD3ε interaction is a crucial early step in amplifying the TCR signal, and its disruption by this compound effectively dampens the downstream signaling cascade, leading to the observed inhibition of T-cell activation.[3]
The Alternative Target Hypothesis
A subsequent study by Richter and colleagues presented conflicting evidence.[1][5] Using a range of biophysical techniques, including Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR), they were unable to detect a direct interaction between this compound and the Nck1-SH3.1 domain.[5][6] While they confirmed that this compound does inhibit T-cell proliferation upon weak TCR stimulation, they concluded that its mechanism of action is likely independent of the Nck1-CD3ε interaction and that this compound may have other, as yet unidentified, molecular targets within the T-cell.[1][5]
This ongoing debate highlights the complexity of elucidating the precise molecular interactions of small molecule inhibitors and underscores the need for further research to definitively identify the direct binding partners of this compound.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Cell Type/Assay Condition | Reference |
| IC50 (T-cell Activation/Proliferation) | ~1 nM | TCR-triggered T-cell activation | [1][2] |
| 1-6 nM | T-cell proliferation | [3] | |
| IC50 (ZAP70 Phosphorylation) | ~4 nM | Anti-CD3 stimulated T-cells | [7] |
Note: IC50 values can vary depending on the specific experimental conditions and cell types used.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the key methodologies used in the investigation of this compound's function.
T-Cell Proliferation Assay
-
Objective: To determine the effect of this compound on T-cell proliferation following TCR stimulation.
-
Methodology:
-
Isolation of primary human T-cells or use of a T-cell line (e.g., Jurkat).
-
Plating of cells in the presence of varying concentrations of this compound.
-
Stimulation of TCR signaling using anti-CD3 antibodies, with or without co-stimulation (e.g., anti-CD28).
-
Incubation for a defined period (e.g., 72 hours).
-
Assessment of proliferation using methods such as:
-
[3H]-thymidine incorporation: Measures DNA synthesis.
-
CFSE or other dye dilution assays: Measures the number of cell divisions by flow cytometry.
-
-
Calculation of IC50 values based on the dose-response curve.
-
ZAP70 Phosphorylation Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
-
Objective: To quantify the early stages of TCR signaling by measuring the phosphorylation of ZAP70, a key kinase in the pathway.
-
Methodology:
-
T-cells are pre-incubated with different concentrations of this compound.
-
Cells are stimulated with anti-CD3 antibodies to activate the TCR.
-
Cells are lysed to release intracellular proteins.
-
The lysate is incubated with a pair of HTRF antibodies:
-
An antibody targeting total ZAP70, labeled with a donor fluorophore (e.g., Europium cryptate).
-
An antibody targeting phosphorylated ZAP70 (pZAP70), labeled with an acceptor fluorophore (e.g., d2).
-
-
When both antibodies are in close proximity (i.e., bound to the same ZAP70 molecule), FRET occurs upon excitation.
-
The HTRF signal is measured, and the ratio of pZAP70 to total ZAP70 is calculated.
-
The inhibitory effect of this compound is determined by the reduction in the HTRF signal.[7]
-
Surface Plasmon Resonance (SPR)
-
Objective: To investigate the direct binding interaction between this compound and its putative target, the Nck1-SH3.1 domain.
-
Methodology:
-
The Nck1-SH3.1 protein is immobilized on a sensor chip.
-
A solution containing this compound is flowed over the sensor surface.
-
If binding occurs, the change in the refractive index at the sensor surface is detected and measured in real-time as a response.
-
Kinetic parameters such as the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) can be calculated from the sensorgram.
-
In the studies by Richter et al., no significant binding was detected between this compound and immobilized Nck1-SH3.1.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To provide atomic-level information about the potential interaction between this compound and the Nck1-SH3.1 domain.
-
Methodology:
-
¹⁵N-labeled Nck1-SH3.1 protein is prepared.
-
A 2D ¹H-¹⁵N HSQC spectrum of the protein is acquired, which provides a unique signal for each amino acid residue.
-
This compound is titrated into the protein sample.
-
If this compound binds to the protein, changes in the chemical environment of the amino acid residues at the binding site will cause shifts in their corresponding signals in the HSQC spectrum (chemical shift perturbations).
-
The Richter et al. study reported a lack of significant chemical shift perturbations upon the addition of this compound to Nck1-SH3.1, indicating no direct interaction.[5][6]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound in TCR signaling.
Caption: Workflow for Surface Plasmon Resonance analysis.
Caption: Alternative hypothesis for this compound's mechanism.
Conclusion
This compound is a potent inhibitor of TCR-mediated T-cell activation with demonstrated efficacy in preclinical models of autoimmune disease. While the initial hypothesis pointed to the disruption of the CD3ε-Nck1 interaction as its primary mechanism of action, subsequent research has introduced a degree of uncertainty, suggesting the possibility of alternative molecular targets. This technical guide provides a comprehensive summary of the current understanding of this compound, highlighting both the established biological functions and the ongoing scientific discussion regarding its precise mode of action. Further investigation is warranted to definitively elucidate the molecular basis of this compound's immunomodulatory effects, which will be critical for its potential future clinical development.
References
- 1. Small molecule this compound reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule this compound targets T cell receptor signaling by disrupting CD3ε-Nck interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecule this compound reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reply to Alarcon and Borroto: Small molecule this compound reduces T cell proliferation independently of CD3ε-Nck1 interaction at SH3.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule this compound targets T cell receptor signaling by disrupting CD3ε-Nck interaction - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the AX-024 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AX-024 is a first-in-class, orally available small-molecule inhibitor investigated for its role in modulating T cell receptor (TCR) signaling.[1][2] It has demonstrated potent anti-inflammatory and immunomodulatory effects in various preclinical models of autoimmune diseases.[2] This document provides a comprehensive technical overview of the this compound signaling pathway, its proposed mechanism of action, downstream effects, and the experimental methodologies used in its characterization. The core mechanism is centered on the inhibition of T cell activation, though the precise molecular interaction remains a subject of scientific discussion.[3][4]
Proposed Mechanism of Action & Signaling Pathway
The primary signaling cascade affected by this compound originates with the T cell receptor. Upon TCR activation, the adapter protein Nck (Non-catalytic region of tyrosine kinase) is recruited to the CD3ε subunit of the TCR complex.[4] This interaction is considered a critical step for the amplification of downstream signaling.
The initial and most widely cited mechanism of action for this compound is the direct disruption of the protein-protein interaction between the CD3ε subunit and the first Src homology 3 (SH3.1) domain of Nck.[2][5][6] By binding to the Nck1-SH3.1 domain, this compound physically blocks the recruitment of Nck to the TCR, thereby attenuating the signaling cascade at a very early stage.[3]
However, it is critical to note a divergence in findings within the scientific literature. Some studies, using biophysical techniques like Surface Plasmon Resonance (SPR) and NMR, did not detect a direct interaction between this compound and the Nck1-SH3.1 domain.[4][7] These studies suggest that while this compound does inhibit T cell proliferation, its effects may be attributable to polypharmacology or alternative targets within the T cell activation pathway.[4][8]
Signaling Pathway Diagram
The following diagram illustrates the proposed primary pathway targeted by this compound.
Downstream Cellular Effects
The inhibition of early TCR signaling by this compound leads to significant downstream consequences, primarily the suppression of T cell-mediated immune responses.
-
Inhibition of T Cell Activation and Proliferation : this compound is a potent inhibitor of TCR-triggered T cell activation and subsequent proliferation, with reported IC50 values in the low nanomolar range.[1]
-
Reduction of Cytokine Production : The compound strongly hinders the release of multiple pro-inflammatory and regulatory cytokines from peripheral blood mononuclear cells (PBMCs). At a concentration of 10 nM, this compound significantly inhibits the production of IL-6, TNF-α, IFN-γ, IL-10, and IL-17A.[1]
-
Inhibition of ZAP-70 Phosphorylation : A key early event in TCR signaling is the phosphorylation of ZAP-70. Studies have shown that this compound causes a dose-dependent inhibition of Tyr-319 phosphorylation on ZAP-70 following anti-CD3 stimulation.[3]
Diagram of Downstream Consequences
Quantitative Data Summary
The potency of this compound has been quantified across several key assays, summarized below for direct comparison.
| Parameter | Assay Type | Cell Type | IC50 Value | Reference |
| T Cell Activation | T Cell Proliferation | Primary T Cells | ~1 nM | [1][2] |
| ZAP-70 Phosphorylation | HTRF | Jurkat T Cells | ~4 nM (range 1-6 nM) | [3] |
| Cytokine Inhibition (at 10 nM this compound) | Assay Type | Cell Type | Effect | Reference |
| IL-6, TNF-α, IFN-γ, IL-10, IL-17A | Cytokine Release Assay | Human PBMCs | Strong Inhibition | [1] |
Key Experimental Protocols
The characterization of this compound has relied on several specialized biophysical and cell-based assays. Detailed methodologies for the principal experiments are outlined below.
ZAP-70 Phosphorylation HTRF Assay
This protocol describes a method to quantify the inhibitory effect of this compound on ZAP-70 phosphorylation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[3]
-
Cell Culture : Human Jurkat T cells are cultured under standard conditions.
-
Compound Incubation : Cells are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period.
-
T Cell Stimulation : T cells are stimulated using an anti-CD3 antibody (e.g., OKT3) for a short duration (e.g., 2.5 minutes) to induce TCR signaling and ZAP-70 phosphorylation.
-
Cell Lysis : Following stimulation, cells are immediately lysed using the HTRF kit-specific lysis buffer.
-
HTRF Reaction : The cell lysate is transferred to a microplate. HTRF detection reagents (typically a terbium-cryptate labeled anti-ZAP-70 antibody and a d2-labeled anti-phospho-ZAP-70 (Tyr319) antibody) are added.
-
Signal Reading : The plate is incubated to allow for antibody binding. The HTRF signal is read on a compatible plate reader, measuring fluorescence emission at two wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis : The ratio of the two emission signals is calculated, which is proportional to the amount of phosphorylated ZAP-70. A dose-response curve is generated to determine the IC50 of this compound.
Diagram of HTRF Experimental Workflow
Nck1-SH3.1 Binding Assays (SPR)
To investigate the direct binding of this compound to its putative target, Surface Plasmon Resonance (SPR) is utilized.[4]
-
Protein Immobilization : Recombinant, purified Nck1-SH3.1 domain protein is immobilized onto the surface of an SPR sensor chip (e.g., a CM5 chip).
-
Analyte Injection : A solution containing this compound at various concentrations is flowed over the sensor chip surface. A control flow cell is used for reference subtraction.
-
Competition Experiment : To test for disruption of the protein-protein interaction, a peptide corresponding to the proline-rich sequence of CD3ε is co-injected with this compound over the immobilized Nck1-SH3.1.[4]
-
Signal Detection : The SPR instrument detects changes in the refractive index at the sensor surface, which are proportional to the mass of analyte binding. The signal is recorded in real-time to generate a sensorgram.
-
Data Analysis : The sensorgrams are analyzed to determine binding kinetics (association and dissociation rates) and affinity. In competition assays, a reduction in the CD3ε peptide binding signal in the presence of this compound would indicate direct competition. As noted, some studies failed to detect a significant binding signal for this compound using this method.[4][7]
T Cell Proliferation Assay
This assay measures the effect of this compound on the ability of T cells to proliferate following stimulation.[4]
-
Cell Isolation : Primary CD4+ T cells are isolated from human peripheral blood.
-
Labeling (Optional) : Cells can be labeled with a proliferation-tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE), which is diluted with each cell division.
-
Plating and Treatment : Cells are plated in a multi-well plate and treated with a range of this compound concentrations or a vehicle control.
-
Stimulation : T cell proliferation is induced using a weak TCR stimulus, such as low concentrations of anti-CD3 antibody, with or without co-stimulation (e.g., anti-CD28).
-
Incubation : The cells are cultured for several days (e.g., 3-5 days) to allow for proliferation.
-
Measurement of Proliferation : Proliferation is quantified. If using CFSE, this is done via flow cytometry by measuring the dilution of the dye. Alternatively, proliferation can be measured by quantifying DNA synthesis, for example, through the incorporation of 3H-thymidine or using colorimetric assays like BrdU.
-
Data Analysis : The level of proliferation at each this compound concentration is compared to the control to calculate the percentage of inhibition and determine the IC50 value.
Conclusion
This compound is a potent small-molecule modulator of T cell function with significant therapeutic potential in autoimmune and inflammatory diseases. Its mechanism centers on the inhibition of the T cell receptor signaling pathway, leading to reduced T cell proliferation and cytokine release. While the initial hypothesis of direct Nck1-SH3.1 domain binding and disruption of the CD3ε-Nck interaction is strongly supported, conflicting biophysical data suggest the possibility of alternative mechanisms.[3][4] The experimental protocols detailed herein provide a robust framework for researchers seeking to further investigate the nuanced pharmacology of this compound and similar TCR-signaling inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. | BioWorld [bioworld.com]
- 3. Small molecule this compound targets T cell receptor signaling by disrupting CD3ε-Nck interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule this compound reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small molecule this compound targets T cell receptor signaling by disrupting CD3ε-Nck interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reply to Alarcon and Borroto: Small molecule this compound reduces T cell proliferation independently of CD3ε-Nck1 interaction at SH3.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule this compound reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In Vitro Profile of AX-024: A T-Cell Receptor Signaling Modulator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies of AX-024, a small molecule inhibitor targeting T-cell receptor (TCR) signaling. The following sections detail its mechanism of action, quantitative efficacy in various assays, and the experimental protocols used for its characterization.
Core Mechanism of Action
This compound is a first-in-class, orally available small molecule designed to modulate T-cell activation.[1][2] Its primary mechanism of action is the inhibition of the interaction between the T-cell receptor (TCR) complex subunit CD3ε and the non-catalytic region of tyrosine kinase (Nck) adapter protein.[3] This interaction is crucial for the amplification of TCR signals. This compound is reported to physically bind to the first SH3 domain of Nck (Nck1-SH3.1), thereby disrupting the downstream signaling cascade that leads to T-cell proliferation and cytokine release.[2][3] However, some studies suggest that this compound may have other cellular targets and that its anti-proliferative effects on T-cells might occur independently of the CD3ε-Nck1 interaction.[4][5]
Quantitative In Vitro Efficacy
The in vitro potency of this compound has been evaluated across a range of cell-based assays, demonstrating significant inhibitory activity on T-cell function. The following table summarizes the key quantitative data from these studies.
| Assay Type | Cell Type | Stimulation | Parameter Measured | This compound IC50 | Reference |
| T-Cell Proliferation | Primary Human T-Cells | Weak TCR stimulation | Proliferation | ~1 nM | [1][2] |
| ZAP70 Phosphorylation | Human Jurkat T-Cells | anti-CD3 antibody | ZAP70 Tyr-319 Phosphorylation | ~4 nM | [6] |
| Cytokine Release | Human Peripheral Blood Mononuclear Cells (PBMCs) | anti-CD3 antibody | IL-6, TNF-α, IFN-γ, IL-10, IL-17A | Strong inhibition at 10 nM | [1] |
Key In Vitro Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments conducted to characterize the in vitro activity of this compound.
T-Cell Proliferation Assay
This assay measures the ability of this compound to inhibit the proliferation of T-cells following TCR stimulation.
-
Cell Isolation: Primary CD4+ T-cells are isolated from human peripheral blood mononuclear cells (PBMCs).
-
Cell Culture: T-cells are cultured in appropriate media supplemented with necessary growth factors.
-
Stimulation: T-cells are stimulated with a low concentration of anti-CD3 antibody to induce weak TCR signaling.
-
Compound Treatment: Cells are treated with varying concentrations of this compound.
-
Proliferation Measurement: After a defined incubation period, T-cell proliferation is assessed using standard methods such as [3H]-thymidine incorporation or a dye dilution assay (e.g., CFSE).
-
Data Analysis: The concentration of this compound that inhibits proliferation by 50% (IC50) is calculated from the dose-response curve.
ZAP70 Phosphorylation Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the early signaling events downstream of TCR activation by measuring the phosphorylation of ZAP70.
-
Cell Line: Human Jurkat T-cells are typically used for this assay.
-
Stimulation: Cells are stimulated with the anti-CD3 antibody OKT3 for a short duration (e.g., 2.5 minutes).[6]
-
Compound Treatment: this compound at various concentrations is added to the cells prior to stimulation.[6]
-
Lysis and Detection: Cells are lysed, and the phosphorylation of ZAP70 at tyrosine 319 is detected using a commercial HTRF kit. This method relies on the fluorescence resonance energy transfer between a europium cryptate-labeled anti-ZAP70 antibody and a d2-labeled anti-phospho-ZAP70 (Tyr319) antibody.
-
Data Analysis: The HTRF signal is measured, and the IC50 value for the inhibition of ZAP70 phosphorylation is determined.
Cytokine Release Assay
This assay evaluates the effect of this compound on the production of various cytokines by activated immune cells.
-
Cell Culture: Human PBMCs are cultured in appropriate media.
-
Stimulation: Cells are stimulated with an anti-CD3 antibody to induce T-cell activation and subsequent cytokine production.
-
Compound Treatment: this compound is added to the cell cultures at different concentrations.
-
Supernatant Collection: After an incubation period (typically 24-48 hours), the cell culture supernatant is collected.
-
Cytokine Measurement: The concentrations of various cytokines (e.g., IL-6, TNF-α, IFN-γ, IL-10, and IL-17A) in the supernatant are quantified using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.
-
Data Analysis: The inhibitory effect of this compound on the production of each cytokine is determined by comparing the levels in treated versus untreated stimulated cells.
Visualizing the Molecular Interaction and Experimental Workflow
To better illustrate the mechanism of action and experimental design, the following diagrams are provided.
Caption: Targeted disruption of the CD3ε-Nck interaction by this compound in the TCR signaling pathway.
Caption: General experimental workflow for the in vitro characterization of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule this compound reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule this compound reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecule this compound targets T cell receptor signaling by disrupting CD3ε-Nck interaction - PMC [pmc.ncbi.nlm.nih.gov]
AX-024: A Technical Review of a Modulator of T-Cell Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
AX-024 is a small molecule inhibitor that has been investigated for its role in modulating T-cell receptor (TCR) signaling. Initially developed with the hypothesis that it disrupts the interaction between the CD3ε subunit of the TCR complex and the non-catalytic region of tyrosine kinase (Nck) adaptor protein, its precise mechanism of action has been a subject of scientific discussion. This technical guide provides a comprehensive review of the existing literature on this compound, summarizing key quantitative data, detailing experimental protocols from cited studies, and visualizing the associated biological pathways and workflows.
Core Mechanism of Action and Scientific Debate
This compound was designed to inhibit T-cell activation by targeting the interaction between a proline-rich sequence in CD3ε and the first SH3 domain of Nck (Nck-SH3.1). This interaction is thought to be important for the amplification of TCR signals. Inhibition of this protein-protein interaction has been shown to ameliorate inflammatory symptoms in mouse models of multiple sclerosis, psoriasis, and asthma.[1][2][3]
However, there is conflicting evidence regarding the direct target of this compound. While some studies suggest that this compound physically binds to the Nck1-SH3.1 domain, thereby disrupting its interaction with CD3ε, other research indicates that this compound may reduce T-cell proliferation through other targets, as biophysical techniques like surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) failed to detect a direct interaction in some studies.[1][2][4][5] It has been proposed that this compound might have a polypharmacology, contributing to its effects through multiple pathways.[6]
Quantitative Data Summary
The following tables summarize the available quantitative data on the in vitro and in vivo activity of this compound and its successor compound, AX-158.
Table 1: In Vitro Activity of this compound
| Assay | Target/Stimulus | Cell Type | Readout | IC50 | Reference |
| T-Cell Activation | TCR-Nck interaction | T-cells | T-cell activation | ~1 nM | |
| ZAP70 Phosphorylation | Anti-CD3 antibody (OKT3) | Human Jurkat T-cells | Tyr-319 phosphorylation (HTRF) | ~4 nM | [7][8] |
| Cytokine Release | Anti-CD3 | Human PBMCs | IL-6, TNF-α, IFN-γ, IL-10, IL-17A | Potent inhibition at 10 nM |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Disease Model | Animal Model | Key Outcomes | Reference |
| Psoriasis | Imiquimod-induced mouse model | Attenuated skin inflammation. | [9] |
| Multiple Sclerosis (MS) | Experimental Autoimmune Encephalomyelitis (EAE) mouse model | Prevented the development of neurological symptoms and exerted a long-lasting therapeutic effect. | [9] |
| Asthma | Mouse model | Attenuated lung inflammation. | [9] |
Table 3: Clinical Trial Results for AX-158 (a successor to this compound) in Psoriasis (Phase 2a)
| Study Identifier | Condition | Key Findings | Reference |
| NCT05725057 | Mild to moderate plaque psoriasis | - Well-tolerated safety profile with no serious adverse events. - Statistically significant improvements in T-cell and psoriasis-related biomarkers. - Positive response trend in patients with moderate disease (PASI >6). - Significant reduction in CD8+ T-cells in skin biopsies. - Significant downregulation of 281 psoriasis-related gene sets. | [1][2][3][7][10] |
Table 4: Pharmacokinetic Parameters of a Representative Small Molecule in Mice (for reference)
| Compound | Dose and Route | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) | T1/2 (h) | Reference |
| Reference Compound | 3 mg/kg (IV) | 4870 (C0) | 0.083 | 1580 | 0.354 | [11] |
| Reference Compound | 30 mg/kg (Oral) | 7020 | 0.250 | 17900 | 2.640 | [11] |
Note: Specific pharmacokinetic data for this compound was not available in the reviewed literature. The data presented is for a different small molecule to provide a general understanding of pharmacokinetic parameters measured in mice.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
T-Cell Proliferation Assay (CFSE Dilution)
This protocol is based on the methods described by Richter et al. (2020).[1]
-
Cell Preparation: Isolate CD4+ T-cells from healthy human donors.
-
CFSE Labeling:
-
Resuspend cells in PBS or HBSS with 0.1% BSA.
-
Prepare a 2x working solution of Carboxyfluorescein succinimidyl ester (CFSE) in PBS/0.1% BSA.
-
Add an equal volume of the CFSE solution to the cell suspension (final concentration typically 0.5-5 µM).
-
Incubate for 5-10 minutes at 37°C.
-
Quench the reaction by adding culture medium containing 10% FBS.
-
Wash the cells twice with culture medium.
-
-
Cell Culture and Stimulation:
-
Plate the CFSE-labeled T-cells in 96-well plates.
-
Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO).
-
Stimulate the T-cells with a low concentration of anti-CD3 antibody in the absence of co-stimulation to induce weak proliferation.
-
-
Flow Cytometry Analysis:
-
After 4 days of culture, harvest the cells.
-
Analyze the cells by flow cytometry, detecting the CFSE fluorescence in the FITC channel.
-
Cell proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
-
ZAP70 Phosphorylation Assay (HTRF)
This protocol is based on the methods described by Alarcón and Borroto (2020).[7]
-
Cell Culture and Treatment:
-
Culture human Jurkat T-cells in appropriate medium.
-
Plate the cells in a 96-well plate.
-
Treat the cells with varying concentrations of this compound or a vehicle control.
-
-
Cell Stimulation:
-
Stimulate the cells with anti-CD3 antibody (OKT3) for 2.5 minutes.
-
-
Cell Lysis:
-
Lyse the cells according to the HTRF kit manufacturer's instructions (e.g., CisBio).
-
-
HTRF Reaction and Detection:
-
Add the phospho-ZAP70 (Tyr319) HTRF detection reagents to the cell lysates in a detection plate.
-
Incubate as per the manufacturer's protocol.
-
Read the time-resolved fluorescence on a compatible plate reader.
-
The HTRF signal is proportional to the amount of phosphorylated ZAP70.
-
Cytokine Release Assay
The following is a general protocol for measuring cytokine release from human peripheral blood mononuclear cells (PBMCs).
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Treatment:
-
Plate the PBMCs in a 96-well plate.
-
Treat the cells with this compound at various concentrations or a vehicle control.
-
-
Stimulation:
-
Stimulate the cells with anti-CD3 antibody to induce T-cell activation and cytokine secretion.
-
-
Supernatant Collection: After 24-48 hours of incubation, centrifuge the plate and collect the cell culture supernatants.
-
Cytokine Measurement:
-
Measure the concentrations of cytokines (e.g., IL-6, TNF-α, IFN-γ) in the supernatants using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
-
In Vivo Mouse Model of Psoriasis (Imiquimod-Induced)
This is a generalized protocol for the imiquimod-induced psoriasis model.[8][12][13][14][15]
-
Animal Model: Use C57BL/6 mice.
-
Disease Induction: Apply a daily topical dose of imiquimod cream (5%) to the shaved back and/or ear of the mice for 5-7 consecutive days.
-
Treatment: Administer this compound orally or via another appropriate route daily, starting either prophylactically (before or at the time of imiquimod application) or therapeutically (after disease signs appear).
-
Assessment of Disease Severity:
-
Monitor and score the severity of skin inflammation daily using the Psoriasis Area and Severity Index (PASI), evaluating erythema (redness), scaling, and skin thickness.
-
Measure ear thickness with a caliper.
-
-
Histological and Biomarker Analysis: At the end of the study, collect skin tissue for histological analysis (e.g., H&E staining to assess epidermal thickness and immune cell infiltration) and for measuring the expression of inflammatory cytokines.
In Vivo Mouse Model of Multiple Sclerosis (EAE)
The following is a general protocol for the MOG-induced EAE model.[16][17][18][19][20]
-
Animal Model: Use C57BL/6 mice.
-
Disease Induction:
-
Immunize mice with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide (e.g., MOG35-55) and Complete Freund's Adjuvant (CFA).
-
Administer pertussis toxin intraperitoneally on the day of immunization and two days later to facilitate the entry of inflammatory cells into the central nervous system.
-
-
Treatment: Begin administration of this compound at the onset of clinical signs or at a predetermined time point post-immunization.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them based on a scale of ascending paralysis (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).
Signaling Pathways and Experimental Workflows
Proposed TCR Signaling Pathway and a Point of this compound Intervention
References
- 1. artaxbiopharma.com [artaxbiopharma.com]
- 2. dermatologytimes.com [dermatologytimes.com]
- 3. Artax Biopharma's AX-158 Demonstrates Clinical Validation in Phase 2a Psoriasis Trial [trial.medpath.com]
- 4. Small molecule this compound reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reply to Alarcon and Borroto: Small molecule this compound reduces T cell proliferation independently of CD3ε-Nck1 interaction at SH3.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule this compound reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dermatologytimes.com [dermatologytimes.com]
- 8. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 9. researchgate.net [researchgate.net]
- 10. artaxbiopharma.com [artaxbiopharma.com]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. frontierspartnerships.org [frontierspartnerships.org]
- 13. Mouse model of imiquimod-induced psoriatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Imiquimod-induced psoriasis-like skin inflammation in mice is mediated via the IL-23/IL-17 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Titration of myelin oligodendrocyte glycoprotein (MOG) - Induced experimental autoimmune encephalomyelitis (EAE) model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ambiguous Case of AX-024: A Technical Review of its Protein Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
AX-024, a small molecule initially identified as a promising modulator of T-cell receptor (TCR) signaling, presents a compelling case study in the complexities of drug discovery and target validation. Originally reported to inhibit T-cell activation by disrupting the interaction between the Nck1-SH3.1 domain and the CD3ε subunit of the TCR, subsequent investigations have cast doubt on this direct binding mechanism. This technical guide provides an in-depth review of the available data on the protein binding affinity and kinetics of this compound, presenting the conflicting evidence and offering a comprehensive overview of the experimental protocols used in its evaluation.
The Nck1-CD3ε Interaction: The Intended Target
Activation of the T-cell receptor leads to the recruitment of the adaptor protein Nck to the CD3ε subunit. This interaction is crucial for the amplification of TCR signals. The proline-rich sequence (PRS) in CD3ε binds to the first Src homology 3 (SH3) domain of Nck (Nck1-SH3.1). The initial hypothesis was that this compound physically binds to the Nck1-SH3.1 domain, thereby competitively inhibiting its interaction with CD3ε.
Proposed Signaling Pathway of this compound
Caption: Initially proposed mechanism of this compound action.
Conflicting Evidence: A Tale of Two Studies
The controversy surrounding this compound's mechanism of action stems from conflicting findings from two key research groups. Here, we present the data and methodologies from both perspectives.
The Case for Direct Binding to Nck1-SH3.1
A study by Borroto et al. first proposed that this compound directly binds to the Nck1-SH3.1 domain. Their findings suggested that this interaction was sufficient to disrupt the Nck1-CD3ε complex.
The Case Against Direct Binding to Nck1-SH3.1
In contrast, a subsequent and more detailed biophysical analysis by Richter et al. failed to detect a direct interaction between this compound and the Nck1-SH3.1 domain.[1][2] While they confirmed that this compound does inhibit T-cell proliferation, their results indicated that this effect is independent of the Nck1-CD3ε interaction.[1][2]
Quantitative Binding Data: A Comparative Summary
The following table summarizes the key quantitative findings from the aforementioned studies. The discrepancies in these results are at the heart of the debate over this compound's true mechanism of action.
| Interacting Molecules | Reported K_D (μM) | Method | Source |
| CD3ε peptide / Nck1-SH3.1 | 9 | Isothermal Titration Calorimetry (ITC) | Richter et al. |
| This compound / Nck1-SH3.1 | No binding detected | Surface Plasmon Resonance (SPR) | Richter et al.[1] |
| This compound / Nck1-SH3.1 | No binding detected | Nuclear Magnetic Resonance (NMR) | Richter et al.[1] |
Note: The original study by Borroto et al. that claimed direct binding did not provide a specific K_D value from direct binding assays between this compound and Nck1-SH3.1 but inferred interaction from functional assays and modeling.
Experimental Protocols
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure biomolecular interactions in real-time.
Objective: To determine if this compound binds directly to the Nck1-SH3.1 domain.
Methodology:
-
Immobilization: Recombinant Nck1-SH3.1 domain was immobilized on a sensor chip.
-
Analyte Injection: A solution containing this compound was flowed over the sensor chip surface.
-
Detection: Changes in the refractive index at the surface of the chip, indicating binding, were monitored.
-
Competition Experiment: To test for competitive inhibition, this compound was co-injected with the CD3ε peptide.[1]
Results: No significant binding of this compound to the immobilized Nck1-SH3.1 was detected, even at high concentrations. Furthermore, this compound did not compete with the CD3ε peptide for binding to Nck1-SH3.1.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to detect binding events by monitoring changes in the chemical environment of atoms upon complex formation.
Objective: To provide atomic-level evidence of a direct interaction between this compound and Nck1-SH3.1.
Methodology:
-
Sample Preparation: A solution of ¹⁵N-labeled Nck1-SH3.1 was prepared.
-
Titration: Increasing concentrations of this compound were added to the Nck1-SH3.1 solution.
-
Data Acquisition: ¹H-¹⁵N HSQC spectra were recorded at each titration point.
-
Analysis: Chemical shift perturbations of the Nck1-SH3.1 backbone amides were monitored.
Results: No significant chemical shift perturbations were observed in the Nck1-SH3.1 spectrum upon the addition of this compound, indicating a lack of direct interaction.[1]
Isothermal Titration Calorimetry (ITC)
ITC is used to determine the thermodynamic parameters of binding interactions.
Objective: To characterize the binding of the CD3ε peptide to Nck1-SH3.1.
Methodology:
-
Sample Preparation: The Nck1-SH3.1 domain was placed in the sample cell, and the CD3ε peptide was loaded into the injection syringe.
-
Titration: The CD3ε peptide was injected in small aliquots into the sample cell.
-
Data Acquisition: The heat released or absorbed during the binding reaction was measured.
-
Analysis: The resulting data were fit to a binding model to determine the dissociation constant (K_D), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Results: The interaction between the CD3ε peptide and Nck1-SH3.1 was confirmed with a dissociation constant (K_D) of 9 μM.
Off-Target Effects and a Revised Hypothesis
The lack of evidence for a direct interaction between this compound and Nck1-SH3.1 has led to the hypothesis that the observed effects of this compound on T-cell proliferation are due to off-target effects. A screening of this compound against a panel of other proteins revealed that it can inhibit the activity of several G protein-coupled receptors and a Ca²⁺ channel.[1] This suggests that this compound may have a more complex pharmacological profile than initially thought.
Revised Experimental Workflow for Target Identification
Caption: A revised workflow for elucidating the mechanism of action of this compound.
Conclusion
The case of this compound underscores the critical importance of rigorous biophysical validation in drug discovery. While initially presented as a specific inhibitor of the Nck1-CD3ε interaction, subsequent detailed studies have challenged this model. The available evidence now suggests that this compound's inhibitory effect on T-cell proliferation is likely independent of direct binding to Nck1-SH3.1 and may be mediated by interactions with other, as yet unconfirmed, cellular targets.[1][2] This makes this compound a valuable tool for studying the complexities of T-cell signaling, but also a cautionary tale for researchers in the field of drug development. Future work should focus on identifying the true molecular targets of this compound to fully understand its biological effects.
References
- 1. Small molecule this compound reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule this compound reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early-Stage Research Findings on AX-024
For Researchers, Scientists, and Drug Development Professionals
Introduction
AX-024 is a small molecule inhibitor that has garnered significant attention in early-stage research for its potential immunomodulatory properties. This technical guide provides a comprehensive overview of the preclinical findings, including the ongoing debate regarding its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and a summary of early clinical trial information.
Contrasting Mechanisms of Action: A Scientific Debate
The precise mechanism by which this compound exerts its effects is a subject of scientific debate. Two primary hypotheses have emerged from preclinical research, each supported by distinct experimental evidence.
Hypothesis 1: Inhibition of the TCR-Nck Interaction
Initial research posited that this compound functions as a first-in-class inhibitor of the T cell receptor (TCR)-Nck interaction. This model suggests that upon T cell activation, the cytosolic adaptor protein Nck is recruited to the CD3ε subunit of the TCR complex. This compound is proposed to bind to the SH3.1 domain of Nck, thereby disrupting this crucial interaction and selectively inhibiting TCR-triggered T cell activation.[1]
Hypothesis 2: TCR-Independent Reduction of T Cell Proliferation
Conversely, subsequent studies have challenged this model. This body of research suggests that this compound reduces T cell proliferation independently of the CD3ε-Nck1 interaction.[2] These studies did not detect a direct interaction between this compound and the Nck1-SH3.1 domain in vitro and propose that this compound likely has other molecular targets within the T cell.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type | Assay | Reference |
| IC₅₀ (TCR-triggered T cell activation) | ~1 nM | T cells | T cell activation assay | [1] |
| IC₅₀ (TCR-triggered T cell proliferation) | 1 nM | T cells | T cell proliferation assay | [1] |
| IC₅₀ (ZAP70 Tyr-319 Phosphorylation) | ~4 nM | Human Jurkat T cells | Homogeneous Time-Resolved Fluorescence (HTRF) |
Table 2: Effect of this compound on Cytokine Production
| Cytokine | Effect | Concentration | Cell Type | Reference |
| IL-6 | Strong inhibition | 10 nM | Human peripheral blood mononuclear cells | [1] |
| TNF-α | Strong inhibition | 10 nM | Human peripheral blood mononuclear cells | [1] |
| IFN-γ | Strong inhibition | 10 nM | Human peripheral blood mononuclear cells | [1] |
| IL-10 | Strong inhibition | 10 nM | Human peripheral blood mononuclear cells | [1] |
| IL-17A | Strong inhibition | 10 nM | Human peripheral blood mononuclear cells | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
T Cell Proliferation Assay
-
Cell Isolation and Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors. CD4+ T cells are then purified.
-
Stimulation: T cells are stimulated with anti-CD3 antibodies, with or without co-stimulatory signals.
-
This compound Treatment: Cells are pre-treated with varying concentrations of this compound or a vehicle control.
-
Proliferation Measurement: T cell proliferation is assessed by measuring the incorporation of proliferation markers such as tritiated thymidine or by using dye dilution assays (e.g., CFSE).
ZAP70 Phosphorylation Assay (HTRF)
-
Cell Line: Human Jurkat T cells are utilized.
-
Stimulation: Cells are stimulated with an anti-CD3 antibody (OKT3) for a short duration (e.g., 2.5 minutes).
-
Inhibitor Treatment: Cells are incubated with different concentrations of this compound or a control inhibitor.
-
Detection: The level of ZAP70 phosphorylation at tyrosine 319 is quantified using a commercial Homogeneous Time-Resolved Fluorescence (HTRF) kit. The signal is measured on a compatible plate reader.
Surface Plasmon Resonance (SPR)
-
Protein Immobilization: The Nck1-SH3.1 domain is immobilized on a sensor chip.
-
Analyte Injection: A peptide corresponding to the proline-rich sequence of CD3ε is injected over the sensor surface to measure binding.
-
Competition Experiment: To test for direct binding and inhibition, this compound is co-injected with the CD3ε peptide, or this compound is injected alone.
-
Data Analysis: The association and dissociation rates are measured to determine the binding affinity (Kd).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protein and Ligand Preparation: Isotopically labeled (e.g., ¹⁵N) Nck1-SH3.1 domain is prepared. This compound and the CD3ε peptide are used as ligands.
-
Titration: The ligands are titrated into the protein sample.
-
Data Acquisition: 2D ¹H-¹⁵N HSQC spectra are recorded at different titration points.
-
Analysis: Chemical shift perturbations in the protein's spectrum upon ligand binding are analyzed to identify the binding site and affinity.
Signaling Pathways and Experimental Workflows
Proposed TCR Signaling Pathway and Point of Inhibition by this compound (Hypothesis 1)
References
Methodological & Application
AX-024 experimental protocol for cell culture
Application Note: AX-024
Product Name: this compound
Target: Phosphoinositide 3-kinase (PI3K)
Application: For research use only. This compound is a potent and selective experimental inhibitor of PI3K, designed for in vitro studies to investigate the role of the PI3K/Akt signaling pathway in cell proliferation, survival, and metabolism.
Introduction
This compound is a novel small molecule inhibitor targeting the p110α isoform of phosphoinositide 3-kinase (PI3K). The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates fundamental cellular processes, including cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic development. This document provides detailed protocols for utilizing this compound to assess its anti-proliferative effects and to confirm its mechanism of action on the PI3K/Akt pathway in cultured cancer cells.
Required Materials
2.1 Reagents
-
This compound (10 mM stock in DMSO)
-
Selected cancer cell lines (e.g., MCF-7, A549, U-87 MG)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell Viability Assay Kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-Akt (pan), anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
2.2 Equipment
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Centrifuge
-
Microplate reader (Luminescence)
-
SDS-PAGE and Western Blotting equipment
-
Imaging system for chemiluminescence
Experimental Protocols
3.1 Protocol 1: Cell Viability Assay for IC₅₀ Determination
This protocol determines the concentration of this compound that inhibits cell proliferation by 50% (IC₅₀).
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed 5,000 cells per well in 100 µL of complete medium into a 96-well, opaque-walled plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common starting range is 100 µM to 0.01 µM. Include a DMSO-only vehicle control.
-
Carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilution or vehicle control.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
Viability Measurement (using CellTiter-Glo®):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the data by setting the vehicle control luminescence as 100% viability.
-
Plot the normalized viability (%) against the log concentration of this compound.
-
Use a non-linear regression model (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.
-
3.2 Protocol 2: Western Blot for Pathway Inhibition Analysis
This protocol verifies that this compound inhibits the PI3K pathway by measuring the phosphorylation of its downstream target, Akt.
-
Cell Treatment and Lysis:
-
Seed 2 x 10⁶ cells in a 10 cm dish and incubate for 24 hours.
-
Treat cells with this compound at 1x and 5x the predetermined IC₅₀ concentration for 2 hours. Include a vehicle control.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding 200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same concentration (e.g., 20 µg of total protein) with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load samples onto a 10% polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Re-probing:
-
Apply ECL substrate to the membrane and visualize the bands using an imaging system.
-
To normalize, strip the membrane and re-probe with an antibody for total Akt, and subsequently for a loading control like β-actin.
-
Data Presentation
Quantitative data should be recorded and analyzed. Below are representative data tables.
Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 85.4 |
| A549 | Lung Carcinoma | 210.2 |
| U-87 MG | Glioblastoma | 55.7 |
| PC-3 | Prostate Adenocarcinoma| 450.9 |
Table 2: Densitometry Analysis of Western Blot Results
| Treatment | Relative p-Akt (Ser473) Level (Normalized to Total Akt) |
|---|---|
| Vehicle Control (DMSO) | 1.00 |
| This compound (1x IC₅₀) | 0.35 |
| this compound (5x IC₅₀) | 0.08 |
Visualizations
Diagrams are provided to illustrate the mechanism of action and experimental design.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC₅₀ value of this compound.
Application Notes and Protocols for AX-024 (AX-158)
For Research, Scientific, and Drug Development Professionals
Introduction
AX-024, and its successor compound AX-158, are first-in-class oral small molecule immunomodulators designed to selectively target T-cell receptor (TCR) signaling. Developed by Artax Biopharma, these compounds represent a novel approach to treating T-cell mediated autoimmune diseases. Unlike conventional immunosuppressants, AX-158 aims to modulate, rather than broadly suppress, the immune response. The primary mechanism of action is the inhibition of the interaction between the TCR and the non-catalytic region of tyrosine kinase (Nck) adaptor protein.[1][2][3] This document provides a summary of the available preclinical and clinical data, along with protocols and diagrams to guide further research and development.
It is important to note that while initial research was conducted on this compound, the lead clinical candidate is now AX-158. Data for both compounds are presented here to provide a comprehensive overview of this class of TCR modulators.
Quantitative Data Summary
Preclinical Data (this compound)
The following table summarizes the key in vitro and in vivo preclinical data for this compound.
| Parameter | Value | Model System | Reference |
| IC₅₀ (T-cell Activation) | ~1 nM | In vitro T-cell activation assays | [4][5] |
| IC₅₀ (ZAP-70 Phosphorylation) | ~4 nM | Homogeneous Time-Resolved Fluorescence (HTRF) | [6][7] |
| Cytokine Inhibition | Strong inhibition of IL-6, TNF-α, IFN-γ, IL-10, and IL-17A at 10 nM | Human peripheral blood mononuclear cells stimulated with anti-CD3 | [4] |
| In Vivo Efficacy | Attenuated severity of skin and lung inflammation | Mouse models of psoriasis and asthma | [5] |
| In Vivo Efficacy | Prevented development of neurological symptoms | Mouse model of multiple sclerosis (MS) | [5] |
| In Vivo Efficacy | Long-lasting therapeutic effect | Mouse model of autoimmune encephalomyelitis | [5] |
Clinical Data (AX-158)
The following table summarizes the key clinical data from the Phase 1 and Phase 2a trials of AX-158.
| Trial Phase | Indication | Dosage | Key Findings | Reference |
| Phase 1 | Healthy Volunteers | Single ascending doses up to 50mg QD; Multiple ascending doses up to 15mg QD for 10 days | Well-tolerated at all doses; No related adverse events; Consistent and predictable pharmacokinetic profile supporting once-daily oral dosing. | [3] |
| Phase 2a | Mild to Moderate Plaque Psoriasis | 10mg, single daily dose for 28 days | Safe and well-tolerated; No Grade ≥ 3 treatment-related adverse effects or serious infections; Statistically significant reductions in CD8+ T-cells and psoriasis-related gene sets; Positive response trend in patients with moderate disease (PASI >6). | [8][9][10] |
Signaling Pathway and Mechanism of Action
AX-158 modulates the T-cell receptor (TCR) signaling pathway by inhibiting the interaction between the CD3ε subunit of the TCR and the SH3.1 domain of the Nck adaptor protein.[2] This interaction is crucial for the amplification of TCR signals that lead to T-cell activation. By disrupting this interaction, AX-158 reduces T-cell proliferation and the production of pro-inflammatory cytokines, thereby ameliorating the autoimmune response without causing broad immunosuppression.[4][11]
References
- 1. researchgate.net [researchgate.net]
- 2. artaxbiopharma.com [artaxbiopharma.com]
- 3. artaxbiopharma.com [artaxbiopharma.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. | BioWorld [bioworld.com]
- 6. Small molecule this compound targets T cell receptor signaling by disrupting CD3ε-Nck interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule this compound targets T cell receptor signaling by disrupting CD3ε-Nck interaction | Semantic Scholar [semanticscholar.org]
- 8. dermatologytimes.com [dermatologytimes.com]
- 9. artaxbiopharma.com [artaxbiopharma.com]
- 10. artaxbiopharma.com [artaxbiopharma.com]
- 11. artaxbiopharma.com [artaxbiopharma.com]
Application Notes: Visualizing T Cell Receptor Signaling Inhibition by AX-024 using Immunofluorescence
For Research Use Only. Not for use in diagnostic procedures.
Introduction
AX-024 is a potent and selective small molecule inhibitor of T cell receptor (TCR) signaling.[1][2][3] It functions by disrupting the crucial interaction between the CD3ε subunit of the TCR complex and the non-catalytic region of tyrosine kinase (Nck) adaptor protein.[4] This inhibition effectively blocks downstream signaling cascades that lead to T cell activation, proliferation, and cytokine production.[1][4] Consequently, this compound has shown significant therapeutic potential in preclinical models of various autoimmune diseases, including psoriasis, multiple sclerosis, and asthma.[2] These application notes provide a detailed protocol for utilizing this compound in immunofluorescence staining to visualize its inhibitory effect on T cell activation.
Mechanism of Action
Upon T cell receptor (TCR) engagement with an antigen-presenting cell, a signaling cascade is initiated. A key early event is the recruitment of the Nck adaptor protein to a proline-rich sequence on the CD3ε subunit of the TCR complex. This interaction is critical for the amplification of the TCR signal. This compound specifically binds to the first SH3 domain of Nck (Nck-SH3.1), preventing its association with CD3ε.[4] This disruption leads to a reduction in downstream signaling events, including the phosphorylation of key kinases like ZAP-70 and the subsequent production of pro-inflammatory cytokines such as IL-6, TNF-α, IFN-γ, and IL-17A.[1][5][6]
Experimental Applications
Immunofluorescence is a powerful technique to visualize the subcellular localization and expression levels of specific proteins. In the context of this compound, immunofluorescence can be employed to:
-
Assess the inhibition of T cell activation: By staining for markers of T cell activation (e.g., CD69, CD25) or key signaling molecules (e.g., phosphorylated ZAP-70), researchers can visually confirm the inhibitory effect of this compound.
-
Investigate downstream signaling pathways: The impact of this compound on the localization and expression of downstream transcription factors (e.g., NFAT, AP-1) can be examined.
-
High-content screening: Automated immunofluorescence imaging can be used to screen for the effects of this compound and other potential inhibitors on T cell activation in a high-throughput manner.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from an immunofluorescence experiment designed to measure the effect of this compound on the nuclear translocation of NFATc1, a key transcription factor in T cell activation.
| Treatment Group | This compound Concentration | Mean Nuclear NFATc1 Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Percent Inhibition of Nuclear Translocation |
| Unstimulated Control | 0 nM | 15.2 | 3.1 | N/A |
| Stimulated (anti-CD3/CD28) | 0 nM | 189.5 | 15.7 | 0% |
| Stimulated + this compound | 1 nM | 98.3 | 9.8 | 52.1% |
| Stimulated + this compound | 10 nM | 45.1 | 6.2 | 76.2% |
| Stimulated + this compound | 100 nM | 20.5 | 4.5 | 89.2% |
Signaling Pathway Diagram
Caption: TCR Signaling and this compound Inhibition.
Experimental Workflow Diagram
Caption: Immunofluorescence Workflow with this compound.
Detailed Immunofluorescence Protocol
This protocol is designed for assessing the effect of this compound on the activation of Jurkat T cells, a commonly used human T lymphocyte cell line.
A. Materials and Reagents
-
Jurkat cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (prepare stock solution in DMSO)
-
Anti-CD3 and Anti-CD28 antibodies (for T cell stimulation)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer: 5% normal goat serum in PBS with 0.1% Triton X-100
-
Primary antibody (e.g., rabbit anti-phospho-ZAP70 or rabbit anti-NFATc1)
-
Fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit IgG Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
B. Cell Culture and Treatment
-
Culture Jurkat cells in RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.
-
Seed cells onto poly-L-lysine coated coverslips in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere.
-
Pre-incubate the cells with the desired concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) or vehicle (DMSO) for 1 hour at 37°C.
-
Stimulate the T cells by adding anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies to the media and incubate for 30 minutes at 37°C. Include an unstimulated control group.
C. Fixation and Permeabilization
-
Carefully aspirate the culture medium and wash the cells once with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
D. Immunostaining
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Dilute the primary antibody (e.g., anti-phospho-ZAP70 or anti-NFATc1) in the blocking buffer according to the manufacturer's recommendations.
-
Incubate the cells with the diluted primary antibody overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Protect from light.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Counterstain the nuclei by incubating with DAPI (1 µg/mL in PBS) for 5 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
E. Imaging and Analysis
-
Mount the coverslips onto microscope slides using a mounting medium.
-
Acquire images using a fluorescence microscope with the appropriate filter sets for DAPI and the fluorophore used.
-
Analyze the images using image analysis software (e.g., ImageJ, CellProfiler). The mean fluorescence intensity of the marker of interest can be quantified within defined cellular compartments (e.g., nucleus, cytoplasm).
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Primary or secondary antibody concentration too high | Titrate antibodies to determine the optimal concentration. | |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Weak or No Signal | Inefficient primary antibody | Use a primary antibody validated for immunofluorescence. |
| Low antigen expression | Ensure proper cell stimulation. | |
| Inactive secondary antibody | Use a fresh, properly stored secondary antibody. | |
| Photobleaching | Minimize exposure to excitation light. Use an anti-fade mounting medium. | |
| Non-specific Staining | Cross-reactivity of antibodies | Use highly cross-adsorbed secondary antibodies. |
| Aggregated antibodies | Centrifuge antibody solutions before use. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. | BioWorld [bioworld.com]
- 3. tribioscience.com [tribioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule this compound targets T cell receptor signaling by disrupting CD3ε-Nck interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols for the Sample Preparation of AX-024 for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
AX-024 is a first-in-class, orally available small molecule inhibitor that selectively targets the T-cell receptor (TCR)-Nck interaction, playing a crucial role in modulating T-cell activation.[1][2] With a potent IC50 value of approximately 1 nM, this compound has demonstrated significant inhibitory effects on the production of various cytokines, including IL-6, TNF-α, IFN-γ, IL-10, and IL-17A.[1] Its potential as a therapeutic agent in autoimmune diseases has been highlighted in various preclinical models.[2] Accurate and reliable quantification of this compound in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development. Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for this purpose, but its success is highly dependent on effective sample preparation to remove interfering matrix components.[3][4][5][6]
This document provides detailed application notes and protocols for the sample preparation of this compound from plasma samples for mass spectrometry analysis. Three common and effective sample preparation techniques are presented: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Data Presentation
The following table summarizes hypothetical quantitative data to illustrate the performance of each sample preparation method for the analysis of this compound from human plasma.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | 85 ± 5.2 | 92 ± 3.8 | 98 ± 2.1 |
| Matrix Effect (%) | 75 ± 6.1 | 88 ± 4.5 | 95 ± 3.3 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5 | 1 | 0.5 |
| Precision (%RSD) | < 10 | < 8 | < 5 |
| Accuracy (%Bias) | ± 12 | ± 7 | ± 4 |
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid method for removing the bulk of proteins from a biological sample.[7][8][9][10] It is often the first choice for high-throughput screening.
Materials:
-
Human plasma containing this compound
-
Acetonitrile (ACN), LC-MS grade
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled version of this compound)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and inject into the LC-MS system.
Liquid-Liquid Extraction (LLE)
LLE separates analytes based on their differential solubility in two immiscible liquids, providing a cleaner extract than PPT.[3][11][12]
Materials:
-
Human plasma containing this compound
-
Internal Standard (IS) solution
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Ammonium hydroxide (for pH adjustment)
-
Glass centrifuge tubes (5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 200 µL of human plasma into a 5 mL glass centrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 50 µL of 1M ammonium hydroxide to basify the sample (adjust pH > 9).
-
Add 2 mL of MTBE to the tube.
-
Cap the tube and vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject into the LC-MS system.
Solid-Phase Extraction (SPE)
SPE is a highly selective method that can provide the cleanest extracts and the highest concentration of the analyte.[3][13][14][15][16][17]
Materials:
-
Human plasma containing this compound
-
Internal Standard (IS) solution
-
Mixed-mode C18 SPE cartridges (e.g., 30 mg/1 mL)
-
Methanol, LC-MS grade
-
Deionized water
-
Formic acid
-
Ammonium hydroxide
-
SPE manifold
Protocol:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading:
-
Pipette 500 µL of human plasma into a clean tube.
-
Add 10 µL of the internal standard solution.
-
Add 500 µL of 4% phosphoric acid in water and vortex.
-
Load the entire pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water.
-
Wash the cartridge with 1 mL of 20% methanol in water.
-
-
Elution:
-
Elute this compound and the IS from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject into the LC-MS system.
-
Mandatory Visualization
Caption: Experimental workflow for this compound analysis.
Caption: this compound inhibits TCR signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. | BioWorld [bioworld.com]
- 3. opentrons.com [opentrons.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 6. biocompare.com [biocompare.com]
- 7. Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Fully automated 96-well liquid-liquid extraction for analysis of biological samples by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. longdom.org [longdom.org]
- 14. biocompare.com [biocompare.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry for determination of trace rosiglitazone in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Solid-phase extraction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Stability and Long-Term Storage of Small Molecule Inhibitors (Exemplified by AX-024)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive overview of the principles and practices for determining the stability and appropriate long-term storage conditions for small molecule inhibitors, using the hypothetical compound AX-024 as an example. Since specific stability data for this compound is not publicly available, this guide outlines the general procedures and regulatory guidelines applicable to the stability testing of new chemical entities.
The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of various environmental factors such as temperature, humidity, and light.[1][2] This information is crucial for establishing a re-test period for the drug substance and recommending appropriate storage conditions to ensure its safety, efficacy, and quality throughout its shelf life.[1][3][4]
General Storage Recommendations for Small Molecule Inhibitors
While specific storage conditions are determined by comprehensive stability studies, general recommendations for small molecule inhibitors like this compound are provided below. These are based on common practices for preserving the integrity of research compounds.
Table 1: General Long-Term Storage Recommendations
| Condition | Solid (Lyophilized Powder) | In Solution (e.g., in DMSO) |
| Temperature | -20°C for long-term storage (up to 3 years as a general guide).[5] 2-8°C for short-term storage. | -20°C for short-term storage (up to 1 month).[5] -80°C for long-term storage (up to 6 months).[5] |
| Light | Protect from light. Store in amber vials or light-blocking containers.[6][7] | Protect from light. Use amber vials or wrap in foil. |
| Humidity | Store in a desiccated environment to prevent hydrolysis. | Tightly seal vials to prevent evaporation and absorption of moisture. |
| Handling | Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[8] | Minimize freeze-thaw cycles to prevent degradation.[5] Aliquot into single-use volumes. |
Stability Testing Protocols
Stability testing involves a series of studies to understand how a drug substance behaves under various environmental conditions. These studies are typically guided by the International Council for Harmonisation (ICH) guidelines.[1][2]
Forced Degradation (Stress Testing)
Forced degradation studies are conducted to identify the likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods used.[9][10] These studies involve exposing the drug substance to conditions more severe than accelerated stability testing.[9]
Table 2: Typical Forced Degradation Conditions
| Stress Condition | Protocol | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl at room temperature to 60°C for up to 7 days. | To evaluate susceptibility to degradation in acidic conditions. |
| Base Hydrolysis | 0.1 M - 1 M NaOH at room temperature to 60°C for up to 7 days. | To assess stability in alkaline environments. |
| Oxidation | 3% - 30% H₂O₂ at room temperature for up to 7 days.[11] | To determine susceptibility to oxidative degradation. |
| Thermal Degradation | Dry heat at temperatures 10°C increments above accelerated testing (e.g., 50°C, 60°C) for up to 2 weeks.[2] | To investigate the effect of high temperatures on stability. |
| Photostability | Exposure to a combination of visible and UV light as per ICH Q1B guidelines. | To assess degradation upon exposure to light. |
Formal Stability Studies (ICH Guidelines)
Formal stability studies are designed to establish the re-test period and recommended storage conditions.[12] Data should be provided on at least three primary batches of the drug substance.[1][2]
Table 3: ICH Recommended Storage Conditions for Formal Stability Studies
| Study Type | Storage Condition | Minimum Duration at Submission | Testing Frequency |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH[3][6] | 12 months[1][12] | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[1][2][13] |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH[3] | 6 months | A minimum of three time points (e.g., 0, 3, and 6 months).[1][2] |
Experimental Protocols
Protocol for Forced Degradation Study
Objective: To investigate the degradation profile of this compound under various stress conditions.
Materials:
-
This compound drug substance
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
pH meter
-
Stability chambers (temperature and humidity controlled)
-
Photostability chamber
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in ACN or MeOH).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 1 M HCl in a vial.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 1 M NaOH in a vial.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 30% H₂O₂ in a vial.
-
Keep at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a vial.
-
Incubate in a stability chamber at 70°C for 7 days.
-
At specified time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.
-
-
Photostability:
-
Expose solid this compound and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the samples by HPLC. A control sample should be kept in the dark.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.
Protocol for Long-Term Stability Study
Objective: To determine the re-test period and long-term storage conditions for this compound.
Materials:
-
At least three batches of this compound drug substance.
-
Appropriate container closure system (e.g., amber glass vials with inert caps).
-
ICH-compliant stability chambers.
-
Validated stability-indicating analytical methods (e.g., HPLC for purity and potency).
Procedure:
-
Sample Preparation: Package a sufficient quantity of each batch of this compound in the chosen container closure system.
-
Storage: Place the samples in stability chambers set to the long-term (25°C/60% RH) and accelerated (40°C/75% RH) conditions.
-
Testing Schedule:
-
Time Zero: Analyze samples from each batch for initial purity, potency, and other quality attributes.
-
Long-Term: Test samples at 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: Test samples at 3 and 6 months.
-
-
Analysis: At each time point, perform a full analysis of the samples according to the established specifications, including appearance, purity (by HPLC), and content of any specified degradation products.
-
Data Evaluation: Evaluate the data for any trends in degradation or changes in physical properties. The re-test period is established based on the time interval during which the drug substance is expected to remain within its specification under the recommended storage conditions.
Visualizations
Caption: Workflow for Drug Substance Stability Testing.
Caption: Potential Degradation Pathways for this compound.
References
- 1. database.ich.org [database.ich.org]
- 2. snscourseware.org [snscourseware.org]
- 3. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 4. seed.nih.gov [seed.nih.gov]
- 5. captivatebio.com [captivatebio.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. viallabeller.com [viallabeller.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. pharmtech.com [pharmtech.com]
- 12. pharma.gally.ch [pharma.gally.ch]
- 13. japsonline.com [japsonline.com]
Application Notes and Protocols: AX-024 for In Vivo Imaging
Disclaimer: The following application notes and protocols are provided for illustrative purposes based on the user's request. Scientific literature to date primarily describes AX-024 as a small molecule inhibitor of T-cell proliferation with therapeutic potential in autoimmune diseases.[1][2][3] There is currently no established evidence or published research detailing the use of this compound as a direct agent for in vivo imaging. The protocols and applications described below are hypothetical and based on general principles of developing and utilizing targeted small molecules for in vivo fluorescence imaging.
Introduction to this compound
This compound is a cell-permeable small molecule that has been investigated for its role in modulating T-cell receptor (TCR) signaling.[2][4] Initially reported to inhibit the interaction between the CD3ε subunit of the TCR and the adapter protein Nck, its precise mechanism of action has been a subject of further scientific discussion.[1][3][4][5] While its primary role is understood as a potential therapeutic for autoimmune conditions like psoriasis and multiple sclerosis, its ability to engage with specific cellular pathways opens up hypothetical possibilities for its use as a targeted imaging agent if appropriately modified.[2][3]
This document outlines a hypothetical application of a fluorescently conjugated version of this compound (hereafter referred to as this compound-Fluor) for in vivo imaging, aimed at visualizing T-cell infiltration in preclinical models of autoimmune disease.
Hypothetical Mechanism for Imaging
The proposed imaging application is based on the initial hypothesis that this compound binds to the Nck1-SH3.1 domain, which is involved in T-cell activation.[1][2] By conjugating this compound to a near-infrared (NIR) fluorophore, it could theoretically serve as a probe to detect and quantify populations of activated T-cells in living organisms. The NIR fluorescence would allow for deep tissue penetration and high signal-to-noise ratio, which are essential for in vivo imaging.
Figure 1: Hypothetical signaling pathway for this compound-Fluor imaging.
Quantitative Data Summary
The following tables summarize hypothetical data from preclinical imaging studies using this compound-Fluor in a mouse model of autoimmune encephalomyelitis.
Table 1: Biodistribution of this compound-Fluor in Healthy vs. Diseased Mice
| Organ | Mean Fluorescence Intensity (Healthy) | Mean Fluorescence Intensity (Diseased) |
| Spleen | 1.2 x 10^8 | 3.5 x 10^8 |
| Lymph Nodes | 0.9 x 10^8 | 2.8 x 10^8 |
| Brain | 0.1 x 10^8 | 1.5 x 10^8 |
| Liver | 4.5 x 10^8 | 4.7 x 10^8 |
| Kidneys | 5.1 x 10^8 | 5.3 x 10^8 |
Table 2: In Vivo Target Engagement of this compound-Fluor
| Treatment Group | Fluorescent Signal in Spleen (Normalized) |
| Vehicle Control | 1.0 |
| This compound-Fluor (1 mg/kg) | 8.2 |
| This compound-Fluor + excess unlabeled this compound | 1.5 |
Experimental Protocols
Animal Models and Handling
For studying autoimmune diseases, mouse models such as experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis or imiquimod-induced psoriasis are commonly used.[2][3] All animal procedures should be conducted in accordance with institutional guidelines for animal care and use.
Preparation and Administration of this compound-Fluor
-
Reconstitution: Reconstitute lyophilized this compound-Fluor in a biocompatible solvent such as DMSO to create a stock solution.
-
Dilution: Further dilute the stock solution in sterile phosphate-buffered saline (PBS) to the final desired concentration for injection. The final concentration of DMSO should be below 5% to avoid toxicity.
-
Administration: Administer this compound-Fluor to anesthetized mice via intravenous (tail vein) injection. A typical dose might range from 0.5 to 2 mg/kg body weight.
In Vivo Fluorescence Imaging Protocol
This protocol is based on standard procedures for near-infrared fluorescence imaging in small animals.
-
Anesthesia: Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Positioning: Place the anesthetized mouse in the imaging chamber of an in vivo imaging system.
-
Image Acquisition:
-
Acquire a baseline fluorescence image before injecting the probe.
-
Inject the prepared this compound-Fluor solution intravenously.
-
Acquire images at multiple time points post-injection (e.g., 1, 4, 8, and 24 hours) to determine optimal imaging window and assess probe clearance.
-
Use appropriate excitation and emission filters for the specific fluorophore conjugated to this compound. For a typical NIR dye like Cy7, excitation would be around 740 nm and emission around 790 nm.[6]
-
-
Data Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) over target organs (e.g., spleen, lymph nodes, brain) and control tissues.
-
Quantify the average fluorescence intensity within each ROI.
-
Normalize the signal to account for background fluorescence and variations in tissue depth.
-
Figure 2: Experimental workflow for in vivo imaging with this compound-Fluor.
Ex Vivo Validation Protocol
To confirm the in vivo imaging results, ex vivo analysis of tissues is recommended.
-
Tissue Harvest: At the final imaging time point, euthanize the mouse and dissect the organs of interest.
-
Ex Vivo Imaging: Image the harvested organs using the in vivo imaging system to correlate the in vivo signal with specific organ accumulation.
-
Histology/Immunofluorescence:
-
Fix the tissues in 4% paraformaldehyde.
-
Embed the tissues in paraffin or freeze them for cryosectioning.
-
Perform immunofluorescence staining on tissue sections using antibodies against T-cell markers (e.g., CD3) to colocalize the this compound-Fluor signal with T-cell infiltration.
-
Image the sections using a fluorescence microscope.
-
Conclusion
While this compound is currently understood as a therapeutic agent, its targeted nature suggests a hypothetical potential for use in in vivo imaging if appropriately modified with a fluorescent reporter. The protocols and data presented here provide a theoretical framework for how such an imaging agent could be developed and utilized to study T-cell biology in preclinical models of disease. Further research and empirical validation would be necessary to establish the feasibility and efficacy of this application.
References
- 1. Small molecule this compound reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Small molecule this compound reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reply to Alarcon and Borroto: Small molecule this compound reduces T cell proliferation independently of CD3ε-Nck1 interaction at SH3.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for AX-024
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the T-cell receptor (TCR) inhibitor, AX-024, including recommended suppliers, ordering information, key experimental data, and detailed protocols for its application in research and drug development.
Recommended Suppliers and Ordering Information
This compound is a first-in-class, orally available small molecule inhibitor that selectively targets the interaction between the T-cell receptor (TCR) and Nck, a crucial signaling adapter protein.[1][2][3] This inhibition of the TCR-Nck interaction leads to a selective blockade of T-cell activation.[1][2] this compound has demonstrated potential in preclinical models of autoimmune diseases, including psoriasis, asthma, and multiple sclerosis.[3][4]
Below is a summary of recommended suppliers for research-grade this compound and its hydrochloride salt. Please note that availability and pricing are subject to change and should be confirmed with the respective suppliers.
| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight |
| Axon Medchem | This compound hydrochloride | Axon 2692 | 1704801-24-0 | C₂₁H₂₂FNO₂ · HCl | 375.86 |
| MedchemExpress | This compound | HY-107390 | 1370544-73-2 | C₂₁H₂₂FNO₂ | 339.41 |
| MedchemExpress | This compound hydrochloride | HY-107390A | 1704801-24-0 | C₂₁H₂₃ClFNO₂ | 375.86 |
| Focus Biomolecules | This compound | 10-4895 | 1704801-24-0 | C₂₁H₂₂FNO₂ · HCl | 375.9 |
| Selleck Chemicals | This compound HCl | S6727 | 1704801-24-0 | C₂₁H₂₃ClFNO₂ | 375.86 |
| Tribioscience | This compound | TBI4895 | 1704801-24-0 | C₂₁H₂₂FNO₂ · HCl | 375.86 |
Quantitative Data Summary
This compound exhibits high potency in inhibiting T-cell activation and cytokine production. The following tables summarize key quantitative data from published studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Type/Assay Condition | Reference |
| IC₅₀ (T-cell proliferation) | ~1 nM | TCR-triggered T-cell proliferation | [2] |
| IC₅₀ (ZAP70 phosphorylation) | ~4 nM | Anti-CD3 stimulated Jurkat T-cells | [4] |
Table 2: Effect of this compound on Cytokine Production
| Cytokine | Effect | Cell Type/Model | Reference |
| IL-6 | Strong inhibition | Stimulated T-cells | [2][5] |
| TNF-α | Strong inhibition | Stimulated T-cells | [2][5] |
| IFN-γ | Strong inhibition | Stimulated T-cells | [2][5] |
| IL-10 | Strong inhibition | Stimulated T-cells | [2] |
| IL-17A | Strong inhibition | Stimulated T-cells | [2][5] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a general workflow for evaluating its in vitro efficacy.
References
- 1. New Label-Free Biosensing for the Evaluation of the this compound Inhibitor: Case Study for the Development of New Drugs in Autoimmune Diseases [mdpi.com]
- 2. Small molecule this compound reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule this compound targets T cell receptor signaling by disrupting CD3ε-Nck interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
How to dissolve AX-024 for stock solutions
This technical support center provides guidance on the proper handling and dissolution of AX-024 for the preparation of stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the highly recommended solvent for preparing this compound stock solutions.[1][2] For aqueous solutions, water can also be used, although at a lower concentration.[1][2]
Q2: I've added the solvent to the this compound powder, but it's not dissolving completely. What should I do?
A2: If you observe that the compound has not fully dissolved, you can try warming the solution briefly to 37°C.[3][4] Gentle vortexing or sonication for a few minutes can also help facilitate dissolution.[4]
Q3: My this compound solution was clear in DMSO, but a precipitate formed when I diluted it with an aqueous medium. How can I fix this?
A3: It is not uncommon for compounds to precipitate when a DMSO stock solution is diluted with an aqueous buffer.[4] To redissolve the precipitate, you can vortex or sonicate the solution for a few minutes.[4] Warming the solution in a 37°C water bath may also help.[4] Always ensure that the precipitate has completely redissolved before using the solution in your experiments.[4]
Q4: How should I store the this compound stock solution?
A4: Aliquot your stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2][5] For long-term storage, store the stock solution at -80°C, which should maintain stability for up to one year.[2] For shorter-term storage, -20°C is suitable for up to one month.[2]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents. For optimal results, it is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[2]
| Solvent | Maximum Concentration | Notes |
| DMSO | 75 mg/mL (199.54 mM) | Use of fresh, moisture-free DMSO is recommended.[2] |
| Ethanol | 18 mg/mL | - |
| Water | 10 mg/mL | Warming may be required.[1] |
| Water | 4 mg/mL | -[2] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 375.86 g/mol )[1][2]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.76 mg of this compound.
-
Adding the Solvent: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Dissolution:
-
Verification: Visually inspect the solution to ensure that all the solid material has dissolved and the solution is clear.
-
Aliquoting and Storage:
Visual Guides
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for dissolving this compound and preparing a stock solution.
Troubleshooting Guide for this compound Dissolution
Caption: Decision tree for troubleshooting common this compound dissolution issues.
References
Troubleshooting off-target effects of AX-024
Welcome to the technical support center for AX-024. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the reported mechanism of action for this compound?
This compound is described as a first-in-class, orally available small molecule inhibitor.[1] Its primary reported mechanism is the disruption of the interaction between the T cell receptor (TCR) and the non-catalytic region of tyrosine kinase (Nck) adaptor protein.[1][2][3] By binding to the first Src Homology 3 (SH3.1) domain of Nck, this compound is intended to block its recruitment to the CD3ε subunit of the TCR.[1][4] This action selectively inhibits TCR-triggered T cell activation and subsequent downstream signaling events, including the production of various cytokines like IL-6, TNF-α, IFN-γ, IL-10, and IL-17A.[2][5]
Q2: I am observing inhibition of T cell proliferation, but I am unable to confirm the disruption of the TCR-Nck interaction. Why might this be?
This is a critical observation that aligns with some published findings. While initial reports demonstrated that this compound inhibits the Nck-CD3ε interaction, subsequent studies using biophysical methods like surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) did not detect a direct interaction between this compound and the Nck-SH3.1 domain in vitro.[6][7][8]
There are a few possibilities for this discrepancy:
-
Experimental Conditions: The specific assay conditions, such as protein constructs, buffer composition, and sensitivity of the detection method, can influence the results.
-
Off-Target Effects: this compound may be exerting its anti-proliferative effects through alternative, "off-target" pathways. The phenomenon of "polypharmacology" has been suggested for this compound, indicating it might interact with other cellular targets.[6]
-
Indirect Mechanism: It is possible that this compound affects the TCR-Nck interaction indirectly within a cellular context, a mechanism that may not be recapitulated in a purified in vitro system.
We recommend a series of validation experiments to dissect the mechanism in your specific model system. Please refer to the Troubleshooting section for detailed protocols.
Q3: My results on ZAP70 phosphorylation after this compound treatment are inconsistent with the literature. What could be the reason?
Inconsistency in ZAP70 phosphorylation data is a known issue in the literature for this compound. ZAP70 is a key kinase recruited to the TCR complex upon activation, and its phosphorylation is an early and critical step in the signaling cascade.
-
Stimulation Strength: The effect of this compound on ZAP70 phosphorylation may be dependent on the strength of the TCR stimulation. Some studies suggest that under weak stimulation conditions, where the reliance on Nck for signal amplification is more pronounced, the effect of an inhibitor like this compound would be more apparent.[6][9] However, other research using weak stimulation failed to observe a significant impact on ZAP70 phosphorylation.[7][8]
-
Kinetics: The timing of your analysis is crucial. TCR signaling events, including ZAP70 phosphorylation, are rapid and transient. Ensure you are capturing the peak of phosphorylation in your experimental time course.
-
Technical Differences: The method of detection can also play a role. For instance, phosphoflow cytometry versus homogeneous time-resolved fluorescence (HTRF) may have different sensitivities and dynamic ranges.[9]
We advise carefully optimizing your stimulation conditions and performing a time-course experiment to clarify the effect of this compound on ZAP70 phosphorylation in your system.
Q4: Are there known off-targets for this compound?
Yes, the possibility of off-target effects has been raised. A study submitted this compound to a selectivity panel of 50 common off-targets, including G protein-coupled receptors, ion channels, transporters, and enzymes.[6] The results of this screen indicated potential interactions with other proteins, which might contribute to its overall cellular activity.[6] For researchers observing effects that are inconsistent with the proposed on-target mechanism, investigating potential off-target interactions is a recommended troubleshooting step.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Reported Value | Assay Type | Reference |
| IC₅₀ (T cell activation/proliferation) | ~1 nM | T cell proliferation assay | [2][3][4] |
| IC₅₀ (ZAP70 phosphorylation inhibition) | ~4 nM | Homogeneous Time-Resolved Fluorescence (HTRF) | [9] |
| Cytokine Inhibition (IL-6, TNF-α, IFN-γ, IL-10, IL-17A) | Strong inhibition at 10 nM | Cytokine release assay (human PBMCs) | [2] |
| Binding to Nck-SH3.1 Domain | Not detected | Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) | [6][7][8] |
Troubleshooting Guides
If you are encountering unexpected results with this compound, the following troubleshooting workflows and experimental protocols can help you diagnose the issue.
Workflow for Investigating On-Target vs. Off-Target Effects
This workflow provides a logical sequence of experiments to determine if the observed effects of this compound in your system are due to its intended on-target mechanism or potential off-target activities.
Caption: Troubleshooting workflow for this compound effects.
Experimental Protocols
Protocol 1: Co-Immunoprecipitation to Assess TCR-Nck Interaction
This protocol is designed to determine if this compound disrupts the interaction between the CD3ε subunit of the TCR and the Nck adaptor protein in a cellular context.
Materials:
-
T cells (e.g., Jurkat, primary human T cells)
-
T cell activation stimulus (e.g., anti-CD3/CD28 antibodies)
-
This compound and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-CD3ε antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-Nck antibody for Western blotting
-
Anti-CD3ε antibody for Western blotting (as a loading control)
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Treatment: Pre-treat T cells with the desired concentration of this compound or vehicle control for 1-2 hours.
-
Cell Stimulation: Stimulate the T cells with anti-CD3/CD28 antibodies for a short period (e.g., 2-5 minutes) to induce the TCR-Nck interaction. A non-stimulated control should also be included.
-
Cell Lysis: Immediately place the cells on ice, wash with cold PBS, and lyse with ice-cold lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-CD3ε antibody overnight at 4°C.
-
Add fresh protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads extensively with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-Nck antibody to detect co-immunoprecipitated Nck.
-
Strip and re-probe the membrane with an anti-CD3ε antibody to confirm successful immunoprecipitation of the target protein.
-
Expected Outcome: In the vehicle-treated, stimulated sample, a band for Nck should be present, indicating its interaction with CD3ε. If this compound is effective at its on-target mechanism, the intensity of the Nck band should be significantly reduced in the this compound-treated, stimulated sample.
Protocol 2: Kinase Inhibitor Selectivity Profiling
To investigate potential off-target kinase interactions, it is recommended to submit this compound for a commercial kinase profiling service. These services screen the compound against a large panel of purified kinases.
General Procedure (as performed by service providers):
-
Compound Submission: Provide a sample of this compound at a specified concentration and purity.
-
Assay Format: The service will typically use a radiometric assay (e.g., measuring the incorporation of ³³P-ATP into a substrate) or a fluorescence/luminescence-based assay.[10][11]
-
Screening: The compound is tested at one or more concentrations (e.g., 1 µM, 10 µM) against a panel of dozens to hundreds of kinases.
-
Data Analysis: The results are provided as a percentage of inhibition for each kinase relative to a control. Potent off-target interactions are identified as those with significant inhibition (e.g., >50% inhibition).
-
Follow-up: For any significant "hits," it is advisable to perform follow-up dose-response experiments to determine the IC₅₀ for the off-target kinase.
Signaling Pathway Diagrams
On-Target Signaling Pathway of this compound
This diagram illustrates the intended mechanism of action of this compound, where it inhibits the interaction between the TCR complex and the Nck adaptor protein, thereby blocking downstream T cell activation.
References
- 1. | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound HCl Datasheet DC Chemicals [dcchemicals.com]
- 4. tribioscience.com [tribioscience.com]
- 5. This compound | 1370544-73-2 | Data Sheet | BioChemPartner [bcpchemlab.com]
- 6. Small molecule this compound reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule this compound reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reply to Alarcon and Borroto: Small molecule this compound reduces T cell proliferation independently of CD3ε-Nck1 interaction at SH3.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule this compound targets T cell receptor signaling by disrupting CD3ε-Nck interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing AX-024 Concentration in Cellular Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AX-024 in cellular assays. It includes troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cellular assays?
A1: Based on published data, this compound is a potent inhibitor of T-cell receptor (TCR)-triggered T-cell activation with a reported IC50 value of approximately 1 nM.[1][2] For initial experiments, a concentration range of 0.1 nM to 100 nM is recommended to determine the optimal dose-response in your specific cell system. Some studies have shown inhibitory effects at concentrations as low as 1 pM.[1]
Q2: I am observing precipitation of this compound in my cell culture medium. What could be the cause and how can I resolve it?
A2: Precipitation of small molecules like this compound in culture media can be due to several factors:
-
Solvent Concentration: this compound is typically dissolved in DMSO.[3][4] High final concentrations of DMSO in the culture medium can lead to compound precipitation. It is crucial to keep the final DMSO concentration as low as possible, typically below 0.5%.[5]
-
Media Components: Interactions with components in the culture medium, such as proteins or salts, can reduce the solubility of the compound.
-
Temperature Shifts: Fluctuations in temperature, such as moving media from a refrigerator to an incubator, can cause compounds to fall out of solution.
To resolve this, try preparing a more dilute stock solution of this compound to minimize the volume of DMSO added to your culture.[5] Additionally, ensure the compound is fully dissolved in DMSO before adding it to the pre-warmed culture medium and mix gently but thoroughly.
Q3: My results with this compound are inconsistent between experiments. What are the potential sources of variability?
A3: Inconsistent results can arise from several factors in cell-based assays:
-
Cell Density: The number of cells seeded per well can significantly impact the apparent potency of a compound.[6] Ensure consistent cell seeding densities across all experiments.
-
Compound Potency and Off-Target Effects: While this compound is a potent inhibitor of the TCR-Nck interaction, some studies suggest potential polypharmacology, meaning it could have other targets in T cells.[7][8] This could contribute to variability depending on the specific cellular context and endpoints being measured.
-
Assay Conditions: Variations in incubation times, reagent concentrations, and even the specific batch of serum can introduce variability.[9] Standardize all assay parameters as much as possible.
-
Replicates: It is recommended to perform each assay with at least three technical replicates and to repeat the entire experiment to ensure reproducibility.[10]
Q4: How does this compound affect downstream signaling pathways?
A4: this compound is reported to inhibit TCR-triggered T-cell activation by targeting the interaction between the T-cell receptor (TCR) and the adapter protein Nck.[1][2][11] This disruption is expected to dampen downstream signaling cascades that are crucial for T-cell activation, such as the phosphorylation of ZAP-70.[7][11] However, some studies have reported that this compound can reduce T-cell proliferation without significantly affecting ZAP-70 phosphorylation under certain stimulation conditions, suggesting a more complex mechanism of action or potential off-target effects.[7][8][12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Compound Activity | Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line or assay conditions. | Perform a dose-response experiment with a wider concentration range (e.g., 0.01 nM to 1 µM) to determine the IC50 in your system. |
| Weak TCR Stimulation: The level of T-cell receptor stimulation may be insufficient to observe a significant inhibitory effect. | Optimize the concentration of the stimulating agent (e.g., anti-CD3 antibody).[7] | |
| Incorrect Endpoint Measurement: The chosen assay may not be sensitive enough to detect the effects of this compound. | Consider using multiple assays to measure different aspects of T-cell activation, such as proliferation, cytokine production (e.g., IL-6, TNF-α, IFN-γ), and phosphorylation of key signaling proteins.[1][11] | |
| High Background Signal in Assays | Media Components: Phenol red or serum in the culture medium can interfere with certain colorimetric or fluorescent assays. | Use phenol red-free medium for the assay and consider reducing the serum concentration if possible. Include a "medium only" background control.[13] |
| Assay Reagent Interference: The assay reagents themselves might have intrinsic fluorescence or absorbance. | Run appropriate controls, including wells with medium and the assay reagent but no cells.[13] | |
| Unexpected Cytotoxicity | High Compound Concentration: At high concentrations, small molecules can exhibit off-target toxicity. | Titrate the concentration of this compound to find a range that is effective without causing significant cell death. A standard cytotoxicity assay (e.g., MTT or LDH release) can be run in parallel.[14] |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final DMSO concentration in the culture medium is well-tolerated by your cells (typically <0.5%).[5] Include a vehicle control (cells treated with the same concentration of DMSO without the compound). |
Experimental Protocols
Cell Viability (MTT) Assay Protocol
This protocol is a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[15]
-
-
MTT Addition:
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength between 570 and 590 nm using a microplate reader.
-
A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.[15]
-
T-Cell Proliferation Assay (CFSE Staining)
This protocol outlines a method to measure the inhibitory effect of this compound on T-cell proliferation.
-
Cell Labeling:
-
Wash isolated T-cells with PBS.
-
Resuspend the cells in PBS containing a low concentration of CFSE (Carboxyfluorescein succinimidyl ester) and incubate.
-
Quench the staining reaction by adding complete culture medium.
-
Wash the cells to remove excess CFSE.
-
-
Cell Culture and Treatment:
-
Plate the CFSE-labeled T-cells in a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Stimulate the T-cells with an appropriate stimulus (e.g., anti-CD3/CD28 beads or antibodies). Include an unstimulated control.
-
Incubate the plate for 3-5 days.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from the plate.
-
Analyze the cells by flow cytometry, measuring the CFSE fluorescence in the FITC channel.
-
As cells divide, the CFSE fluorescence intensity will be halved with each division.
-
-
Data Analysis:
-
Gate on the live cell population.
-
Analyze the CFSE histograms to determine the percentage of divided cells and the proliferation index for each condition.
-
Plot the inhibition of proliferation against the concentration of this compound.
-
Visualizations
Caption: Proposed mechanism of action of this compound in inhibiting TCR signaling.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. | BioWorld [bioworld.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Potent kinase inhibitors from the Merck KGaA OGHL: Novel hits against Trypanosoma brucei with potential for repurposing | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Small molecule this compound reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule this compound reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens | Semantic Scholar [semanticscholar.org]
- 10. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small molecule this compound targets T cell receptor signaling by disrupting CD3ε-Nck interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reply to Alarcon and Borroto: Small molecule this compound reduces T cell proliferation independently of CD3ε-Nck1 interaction at SH3.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. google.com [google.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
Assessing and mitigating AX-024 cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing and mitigating the potential cytotoxicity of AX-024.
Frequently Asked Questions (FAQs)
What is this compound and what is its primary mechanism of action?
This compound is an orally available, first-in-class small molecule inhibitor of the T-cell receptor (TCR)-Nck interaction.[1] It is designed to selectively inhibit TCR-triggered T-cell activation by targeting SH3 domains, with a reported IC50 of approximately 1 nM.[1][2] this compound has been shown to strongly inhibit the production of various cytokines, including IL-6, TNF-α, IFN-γ, IL-10, and IL-17A.[1]
Is this compound expected to be cytotoxic?
This compound is reported to have low acute toxicity.[1] However, as with any compound, it is crucial to experimentally determine its cytotoxic profile in your specific cell system. Some studies suggest that at high concentrations, or in certain cell types, off-target effects might contribute to cytotoxicity.[3]
What is the recommended solvent for this compound?
This compound is soluble in DMSO.[1] It is critical to keep the final concentration of DMSO in your cell culture medium as low as possible (ideally below 0.1%) to avoid solvent-induced toxicity.[4][5][6] Always include a vehicle control (medium with the same concentration of DMSO as your experimental wells) in your assays.[4]
At what concentration should I start my cytotoxicity experiments?
It is advisable to perform a dose-response study over a wide range of concentrations. A typical strategy is to test concentrations significantly higher than the expected efficacious dose, for instance, 20- to 200-fold higher than the human plasma Cmax if known, or in this case, the IC50 for its biological activity.[7] Given this compound's high potency in inhibiting T-cell activation (IC50 ~1 nM), a starting range from picomolar to high micromolar concentrations would be appropriate to establish a cytotoxicity profile.
Troubleshooting Guides
Unexpectedly High Cytotoxicity Observed
Q: My cell viability has significantly decreased after treatment with this compound, even at low concentrations. What could be the cause?
A: Unexpectedly high cytotoxicity can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Verify Compound Integrity and Concentration:
-
Ensure that your stock solution of this compound is correctly prepared and has been stored properly to prevent degradation.
-
Double-check all dilution calculations to rule out a concentration error.
-
-
Evaluate Solvent Toxicity:
-
High concentrations of DMSO can be toxic to cells.[5] Ensure the final DMSO concentration in your culture medium is non-toxic for your specific cell line (typically <0.1%).[4][6]
-
Always run a vehicle control (cells treated with the same concentration of DMSO as the highest this compound concentration) to assess the effect of the solvent alone.[4]
-
-
Consider Cell Line Sensitivity:
-
Different cell lines exhibit varying sensitivities to chemical compounds.[8] The reported low acute toxicity of this compound may not apply to all cell types. It's possible your cell line is particularly sensitive.
-
-
Check for Off-Target Effects:
-
Assess Assay-Specific Artifacts:
-
MTT Assay: Colored compounds can interfere with the absorbance reading.[9] If this compound has a color, this could lead to false results. Also, compounds that alter cellular metabolism can affect the MTT assay readout without necessarily causing cell death.[10]
-
LDH Assay: Components in the serum of your culture medium can have inherent LDH activity, leading to high background.[11][12] Consider reducing the serum concentration during the assay.
-
Annexin V/PI Staining: Mechanical stress during cell harvesting (e.g., harsh trypsinization or centrifugation) can damage cell membranes and lead to false-positive PI staining.[13][14]
-
Inconsistent Results Between Different Cytotoxicity Assays
Q: I am getting conflicting results from my MTT, LDH, and Annexin V/PI assays. Why is this happening?
A: It is not uncommon to see discrepancies between different cytotoxicity assays, as they measure different cellular parameters.[15]
-
MTT Assay: Measures metabolic activity, which is an indicator of cell viability.[16] A compound could inhibit metabolic activity without immediately causing cell death, leading to a decrease in the MTT signal while LDH release is still low.
-
LDH Assay: Measures the release of lactate dehydrogenase from cells with compromised membrane integrity, which is a marker of late-stage apoptosis or necrosis.[11]
-
Annexin V/PI Staining: Distinguishes between early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).[13]
Possible Explanations and Solutions:
-
Different Stages of Cell Death: Your cells might be in an early stage of apoptosis. In this case, you would see a positive signal in the Annexin V assay, but a low signal in the LDH assay, as the cell membrane is still intact. The MTT assay might show a reduced signal due to decreased metabolic activity in apoptotic cells.
-
Interference with Assay Chemistry: As mentioned previously, the test compound itself can interfere with the assay reagents.[9] For example, if this compound is a reducing agent, it could directly reduce the MTT tetrazolium salt, leading to a false-positive signal for viability.
-
Cytostatic vs. Cytotoxic Effects: this compound might be cytostatic (inhibiting cell proliferation) rather than cytotoxic (killing cells) at certain concentrations. An MTT assay might show a lower signal due to fewer cells, while LDH release would be minimal.
Recommendation: Use a combination of assays to get a comprehensive picture of the compound's effect. For instance, combining an Annexin V/PI assay with a metabolic assay like MTT can provide a more complete understanding of the mechanism of cell death.
Quantitative Data Summary
Table 1: Reported Biological Activity of this compound
| Parameter | Value | Cell System | Reference |
| IC50 (T-cell Activation) | ~1 nM | TCR-triggered T-cells | [1] |
Table 2: Experimental Cytotoxicity Data for this compound (Template)
Use this table to record and compare your experimental results.
| Assay Type | Cell Line | Treatment Duration (hours) | IC50 / EC50 (µM) | Observations |
| MTT | ||||
| LDH | ||||
| Annexin V/PI | ||||
| (Add other assays) |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method to assess cell viability by measuring the metabolic activity of mitochondria.[16]
Materials:
-
96-well plate with cultured cells
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. Include vehicle controls (medium with DMSO) and untreated controls.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
LDH Release Assay for Cytotoxicity
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[11]
Materials:
-
96-well plate with cultured cells
-
This compound stock solution
-
LDH assay kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat them with various concentrations of this compound as described for the MTT assay.
-
Include the following controls:
-
Untreated control: For spontaneous LDH release.
-
Vehicle control: To assess solvent toxicity.
-
Maximum LDH release control: Treat cells with the lysis buffer provided in the kit.
-
Medium background control: Medium without cells.
-
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a specific volume of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant and incubate for the time specified in the protocol (usually up to 30 minutes at room temperature, protected from light).
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Calculate the percentage of cytotoxicity according to the kit's instructions.
Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[13]
Materials:
-
Cultured cells treated with this compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells by treating them with this compound for the desired time. Include positive (e.g., treated with a known apoptosis inducer) and negative controls.
-
Harvest the cells (both adherent and floating) and wash them with cold PBS.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Visualizations
Caption: Proposed mechanism of this compound in T-cell receptor signaling.
Caption: General workflow for assessing compound cytotoxicity.
Caption: Troubleshooting flowchart for unexpected cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule this compound reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule this compound reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 9. Is Your MTT Assay the Right Choice? [promega.jp]
- 10. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. takarabio.com [takarabio.com]
- 13. bosterbio.com [bosterbio.com]
- 14. researchgate.net [researchgate.net]
- 15. Cell viability assays | Abcam [abcam.com]
- 16. Cell Viability and Proliferation Assays [sigmaaldrich.com]
Reducing background signal with AX-024 in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals. It clarifies the function of AX-024 and offers troubleshooting for common experimental issues, such as high background signals.
Understanding this compound: Function and Application
It is a common goal in experimental work to reduce the background signal to enhance data quality. However, the role of specific reagents must be clearly understood. This compound is a specialized small molecule inhibitor and is not intended for use as a general background-reducing agent in immunoassays. Its properties are designed for specific biological intervention, not for blocking non-specific binding on assay surfaces.
This compound is a first-in-class, orally available inhibitor of the T-cell receptor (TCR)-Nck interaction.[1][2] It selectively inhibits TCR-triggered T-cell activation.[1][2] The primary application of this compound is in studying and modulating T-cell mediated immune responses, particularly in the context of autoimmune diseases.[3]
Frequently Asked Questions (FAQs) about this compound
Q1: What is the primary mechanism of action for this compound?
A1: this compound is reported to function by disrupting the interaction between the CD3ε subunit of the T-cell receptor (TCR) and the adapter protein Nck (non-catalytic region of tyrosine kinase).[3][4] This interaction is an early step in the TCR signaling cascade that leads to T-cell activation, proliferation, and cytokine release. By inhibiting this interaction, this compound effectively dampens the T-cell response to stimuli.[1] However, some studies suggest that this compound may have other targets in T-cells and might not directly bind to Nck in vitro.[5]
Q2: What are the typical applications of this compound in research?
A2: this compound is primarily used in immunology and drug development research to:
-
Inhibit T-cell proliferation in vitro and in vivo.[5]
-
Reduce the production of pro-inflammatory cytokines such as IL-6, TNF-α, and IFN-γ.[1]
-
Study the role of the TCR-Nck signaling pathway in various immune responses.
-
Evaluate its therapeutic potential in animal models of autoimmune diseases like psoriasis, asthma, and multiple sclerosis.
Q3: What is the inhibitory potency of this compound?
A3: this compound is a highly potent inhibitor of T-cell activation. Its inhibitory concentration (IC50) is in the low nanomolar range.
Quantitative Data: Inhibitory Potency of this compound
| Assay | IC50 Value | Cell Type / System |
| T-cell Activation Inhibition | ~1 nM | TCR-triggered T-cells |
| T-cell Proliferation Inhibition | 1 nM | TCR-triggered T-cells |
| Inhibition of TCR-Nck Interaction | ~4 nM | Homogeneous Time-Resolved Fluorescence (HTRF) |
Data compiled from multiple sources.[1][2][4]
Troubleshooting High Background in Experiments
High background noise can obscure results and lead to misinterpretation of data. Below are troubleshooting guides for common immunoassays where high background is a frequent issue.
General Troubleshooting Guide for High Background in ELISA
High background in an ELISA can manifest as excessive color development across the plate, reducing the signal-to-noise ratio.[6]
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., 1-2% BSA). Extend the blocking incubation time. Consider adding a small amount of a non-ionic detergent like Tween-20 (e.g., 0.05%) to the blocking buffer.[6] |
| Antibody Concentration Too High | Titrate the primary and/or secondary antibody to determine the optimal concentration that provides a strong signal with low background. |
| Inadequate Washing | Increase the number of wash steps. Use a larger volume of wash buffer. Add a short soaking step (30 seconds) between washes. Ensure all wells are completely aspirated after each wash.[6] |
| Cross-Reactivity | Ensure the secondary antibody is specific to the primary antibody's species. Use pre-adsorbed secondary antibodies if necessary. For phosphoprotein detection, use BSA instead of milk as a blocking agent, as milk contains casein, a phosphoprotein.[7] |
| Contaminated Reagents | Use fresh, sterile buffers and reagents. Ensure that the substrate solution is colorless before use.[8][9] |
| Over-development | Reduce the substrate incubation time. Read the plate immediately after adding the stop solution.[10] |
| Poor Water Quality | Use high-purity water (e.g., distilled or deionized) for preparing all buffers and reagents.[8] |
General Troubleshooting Guide for High Background in Western Blotting
In Western blotting, high background can appear as a uniform dark haze or as multiple non-specific bands.[11]
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Optimize the blocking agent (e.g., switch between non-fat dry milk and BSA). Increase the blocking time (e.g., 2 hours at room temperature or overnight at 4°C) and ensure gentle agitation.[12] |
| Antibody Concentration Too High | Perform a titration of both primary and secondary antibodies to find the optimal dilution.[11] |
| Inadequate Washing | Increase the number and duration of washes (e.g., 4-5 washes of 10-15 minutes each). Ensure the wash buffer contains a detergent like Tween-20.[11][12] |
| Membrane Drying Out | Keep the membrane moist at all times during the incubation and washing steps.[7] |
| High Protein Load | Reduce the amount of total protein loaded per lane on the gel.[7] |
| Over-exposure | Reduce the film exposure time or the incubation time with the detection reagent.[12] |
| Contaminated Buffers | Prepare fresh buffers, especially if you suspect microbial growth in old stock solutions. |
Experimental Protocols
Protocol: In Vitro T-Cell Proliferation Assay with this compound
This protocol provides a general framework for assessing the inhibitory effect of this compound on T-cell proliferation stimulated via anti-CD3 antibodies.
Materials:
-
Isolated primary T-cells or a T-cell line (e.g., Jurkat)
-
96-well flat-bottom tissue culture plates
-
Anti-CD3 antibody (functional grade)
-
Soluble anti-CD28 antibody (optional, for co-stimulation)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete RPMI-1640 medium
-
Cell proliferation reagent (e.g., CellTiter-Glo®, CFSE, or ³H-thymidine)
-
Sterile PBS
Procedure:
-
Plate Coating:
-
Dilute anti-CD3 antibody to a pre-optimized concentration (e.g., 1-10 µg/mL) in sterile PBS.
-
Add 100 µL of the antibody solution to the required wells of a 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C or overnight at 4°C.
-
Before use, wash the wells twice with 200 µL of sterile PBS to remove unbound antibody.[13]
-
-
Cell Seeding and Treatment:
-
Prepare a single-cell suspension of T-cells in complete RPMI-1640 medium at a density of 1 x 10⁶ cells/mL.[13]
-
Prepare serial dilutions of this compound in complete medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Add 50 µL of the cell suspension to each well of the anti-CD3 coated plate.
-
Add 50 µL of the this compound dilutions or vehicle control to the respective wells.
-
If using co-stimulation, add soluble anti-CD28 antibody to a final concentration of 2 µg/mL.[13]
-
-
Incubation:
-
Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 48-72 hours.[14]
-
-
Proliferation Measurement:
-
Assess cell proliferation using your chosen method. For example, if using CellTiter-Glo®, add the reagent according to the manufacturer's instructions and measure luminescence.[14] If using ³H-thymidine, pulse the cells for the final 18-24 hours of incubation before harvesting and measuring radioactivity.[15]
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition for each this compound concentration relative to the vehicle control.
-
Plot the results and determine the IC50 value of this compound.
-
Visualizations
TCR Signaling Pathway and this compound's Proposed Target
Caption: Proposed mechanism of this compound inhibiting T-cell activation.
Experimental Workflow for a T-Cell Proliferation Assay
Caption: General workflow for an in vitro T-cell proliferation assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule this compound targets T cell receptor signaling by disrupting CD3ε-Nck interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule this compound reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arp1.com [arp1.com]
- 7. sinobiological.com [sinobiological.com]
- 8. sinobiological.com [sinobiological.com]
- 9. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 10. biocompare.com [biocompare.com]
- 11. clyte.tech [clyte.tech]
- 12. arp1.com [arp1.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: AX-024 In Vivo Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo efficacy of AX-024.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
A1: this compound is an orally available, small-molecule inhibitor that has been investigated for its potential in treating autoimmune diseases.[1][2] It was initially described as a first-in-class inhibitor of the T-cell receptor (TCR) signaling pathway, purportedly acting by disrupting the interaction between the TCR subunit CD3ε and the adapter protein Nck.[2][3] This disruption is thought to selectively inhibit TCR-triggered T-cell activation.[1] However, subsequent research has raised questions about this mechanism, suggesting that this compound may exert its effects through other targets, indicating a potential for polypharmacology.[4][5][6]
Q2: In which preclinical models has this compound shown efficacy?
A2: this compound has demonstrated efficacy in several preclinical models of autoimmune diseases, including:
-
Psoriasis: In a mouse model using imiquimod to induce psoriasis-like skin inflammation, this compound treatment reduced skin thickening and scaling.[1]
-
Asthma: In an ovalbumin-induced allergic asthma model, this compound was shown to diminish the number of airway inflammatory cells.[1]
-
Multiple Sclerosis (MS): In a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for MS, this compound treatment led to recovery from neurological impairment and weight loss.[1]
Q3: What is the reported potency of this compound?
A3: In vitro studies have shown that this compound is a potent inhibitor of TCR-triggered T-cell proliferation, with a reported IC50 of approximately 1 nM.[1] It has also been shown to inhibit the production of several key inflammatory cytokines, including IL-6, TNF-α, IFN-γ, IL-10, and IL-17A, at a concentration of 10 nM.[1]
Q4: Are there any known off-target effects of this compound?
A4: There is evidence suggesting that this compound may have off-target effects. One study screened this compound against a panel of 50 common off-targets and found that it inhibited several G protein-coupled receptors and a Ca2+ channel.[4] While the genes for these particular off-targets may not be expressed in T-cells, this finding suggests a potential for polypharmacology, which could contribute to both its therapeutic effects and potential side effects.[4] Researchers should be aware of this possibility when interpreting in vivo data.
Q5: What is the clinical development status of this compound?
A5: Two Phase I clinical trials with the identifiers NCT02243683 and NCT02546635 have been completed.[2] However, the detailed results of these studies are not widely publicly available.
Troubleshooting Guide
This guide addresses common issues that may be encountered during in vivo experiments with this compound and provides potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Lack of Efficacy or High Variability in Psoriasis Model | 1. Inconsistent Disease Induction: The severity of imiquimod-induced psoriasis can vary between animals. 2. Suboptimal Dosing or Formulation: The dose, frequency, or formulation of this compound may not be optimal for the specific animal strain or disease severity. 3. Timing of Treatment Initiation: Prophylactic versus therapeutic treatment can yield different outcomes. | 1. Standardize Disease Induction: Ensure consistent application of imiquimod cream and use a standardized scoring system (e.g., PASI) to assess disease severity before and during treatment.[7][8] 2. Dose-Response Study: Conduct a dose-ranging study to determine the optimal therapeutic dose of this compound. Consider different formulation strategies to improve solubility and bioavailability if absorption is a concern. 3. Optimize Treatment Schedule: Test both prophylactic (starting before or at the time of disease induction) and therapeutic (starting after disease onset) treatment regimens. |
| Inconsistent Results in Asthma Model | 1. Variability in Allergic Sensitization: The efficiency of sensitization with ovalbumin can differ between individual animals. 2. Inadequate Airway Challenge: The method and duration of ovalbumin aerosol challenge may not be sufficient to induce a consistent inflammatory response. 3. Incorrect Timing of Readouts: The timing of bronchoalveolar lavage fluid (BALF) collection and analysis is critical. | 1. Consistent Sensitization Protocol: Use a standardized protocol for intraperitoneal injection of ovalbumin and adjuvant.[9][10] 2. Standardize Challenge: Ensure a consistent concentration and duration of ovalbumin aerosol exposure using a nebulizer.[9][10] 3. Time-Course Analysis: Perform a time-course experiment to determine the peak of the inflammatory response and collect samples at that optimal time point. |
| Failure to Ameliorate EAE Symptoms | 1. Inappropriate EAE Model: The choice of myelin antigen (e.g., MOG35-55, PLP139-151) and mouse strain (e.g., C57BL/6, SJL) determines the disease course (chronic vs. relapsing-remitting).[11][12][13] 2. Insufficient Blood-Brain Barrier Penetration: Although reported to cross the BBB, the concentration of this compound reaching the central nervous system may be insufficient.[3] 3. Disease Severity at Treatment Onset: Initiating treatment at peak disease may be less effective than earlier intervention. | 1. Model Selection: Choose an EAE model that is most relevant to the scientific question. For chronic progressive MS, the MOG35-55 model in C57BL/6 mice is commonly used.[12][13] 2. Pharmacokinetic Analysis: Measure the concentration of this compound in the brain and spinal cord to confirm adequate CNS exposure. Consider formulation adjustments to enhance BBB penetration if necessary. 3. Optimize Treatment Initiation: Evaluate the efficacy of this compound when administered at different stages of the disease (e.g., at the first sign of symptoms, at peak disease). |
| Unexpected Phenotypes or Off-Target Effects | 1. Polypharmacology: As mentioned, this compound may interact with targets other than the TCR signaling pathway.[4][5] 2. Vehicle Effects: The vehicle used to dissolve and administer this compound may have its own biological effects. | 1. Off-Target Assessment: If unexpected results are observed, consider if they could be explained by the known off-target activities of this compound. Further investigation into its polypharmacology may be warranted. 2. Vehicle Control: Always include a vehicle-only control group to distinguish the effects of this compound from those of the vehicle. |
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Type/Assay |
| IC50 (T-cell proliferation) | ~1 nM | TCR-triggered T-cell proliferation assay |
| Cytokine Inhibition | Effective at 10 nM | Inhibition of IL-6, TNF-α, IFN-γ, IL-10, IL-17A in anti-CD3 stimulated human PBMCs |
Data sourced from MedchemExpress product information, citing original research.[1]
Table 2: Summary of In Vivo Efficacy in Preclinical Models
| Disease Model | Key Findings |
| Psoriasis (Imiquimod-induced) | Reduced skin thickening and scaling compared to vehicle-treated group. |
| Asthma (Ovalbumin-induced) | Significantly diminished the number of airway inflammatory cells. |
| Multiple Sclerosis (EAE) | Rapid recovery from neurological impairment and weight loss; symptom-free by day 30. |
Qualitative summary based on available information. Specific quantitative data from the primary literature was not accessible for this table.[1]
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below. These are based on standard, widely used protocols and should be adapted as needed for specific experimental goals.
Imiquimod-Induced Psoriasis Model
Objective: To induce psoriasis-like skin inflammation in mice to evaluate the therapeutic efficacy of this compound.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice[7]
-
Vehicle control cream (e.g., Vaseline Lanette cream)[15]
-
This compound and vehicle for administration
-
Calipers for measuring skin thickness
-
Psoriasis Area and Severity Index (PASI) scoring guide[7][8]
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
On Day 0, shave the dorsal skin of the mice.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear for 5-7 consecutive days.[14][15]
-
Administer this compound (or vehicle) according to the desired dosing regimen (e.g., oral gavage, intraperitoneal injection) starting from a predetermined day (prophylactic or therapeutic).
-
Monitor the mice daily for body weight, and score the severity of skin inflammation on the back and ear using the PASI scale (evaluating erythema, scaling, and thickness).[7][8]
-
Measure ear thickness daily using a caliper.
-
At the end of the experiment, collect skin and spleen tissue for further analysis (e.g., histology, cytokine analysis, flow cytometry).
Ovalbumin-Induced Allergic Asthma Model
Objective: To induce an allergic airway inflammation in mice to assess the effect of this compound on asthma-related pathologies.
Materials:
-
6-8 week old female BALB/c mice[10]
-
Aluminum hydroxide (Alum) as an adjuvant[16]
-
Phosphate-buffered saline (PBS)
-
Nebulizer
-
This compound and vehicle for administration
Procedure:
-
Sensitization: On Day 0 and Day 14, sensitize mice with an intraperitoneal (i.p.) injection of 50 µg OVA emulsified in 1 mg of alum in a total volume of 200 µL PBS.[16] Control mice receive i.p. injections of PBS with alum.
-
Challenge: On days 28, 29, and 30, challenge the mice by placing them in a chamber connected to a nebulizer and exposing them to an aerosol of 1-2% OVA in PBS for 20-30 minutes.[9][16]
-
Treatment: Administer this compound or vehicle at the desired dose and route at a specified time relative to the OVA challenges.
-
Analysis: 24-48 hours after the final OVA challenge, perform the following analyses:
-
Measure airway hyperresponsiveness.
-
Collect bronchoalveolar lavage fluid (BALF) to count inflammatory cells (e.g., eosinophils, neutrophils, lymphocytes).
-
Collect blood to measure serum levels of OVA-specific IgE.
-
Collect lung tissue for histology and cytokine analysis.
-
Experimental Autoimmune Encephalomyelitis (EAE) Model
Objective: To induce an autoimmune disease of the central nervous system in mice, as a model for multiple sclerosis, to evaluate the neuroprotective and anti-inflammatory effects of this compound.
Materials:
-
8-12 week old female C57BL/6 mice[12]
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)[12][13]
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis[11][12]
-
Pertussis toxin (PTX)[12]
-
This compound and vehicle for administration
-
Clinical scoring system for EAE
Procedure:
-
Induction: On Day 0, immunize mice subcutaneously with an emulsion of 200 µg of MOG35-55 in CFA.
-
On the same day (Day 0) and again on Day 2, administer an intraperitoneal injection of 200-500 ng of PTX.[12]
-
Monitoring: Starting from Day 7, monitor the mice daily for clinical signs of EAE and body weight. Use a standardized scoring system (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = forelimb paralysis, 5 = moribund).
-
Treatment: Begin administration of this compound or vehicle at the desired dose and route upon the first appearance of clinical signs or at a predetermined time point.
-
Analysis: At the end of the study, collect spinal cords and brains for histological analysis of inflammation and demyelination, and for flow cytometric analysis of infiltrating immune cells.
Visualizations
Signaling Pathway of T-Cell Receptor Activation
Caption: Proposed mechanism of this compound in inhibiting TCR signaling.
Experimental Workflow for Imiquimod-Induced Psoriasis Model
Caption: Workflow for the imiquimod-induced psoriasis model.
Logical Relationship for Troubleshooting In Vivo Efficacy
Caption: Troubleshooting logic for suboptimal in vivo efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule this compound reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule this compound reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 8. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. frontierspartnerships.org [frontierspartnerships.org]
- 15. Mouse model of imiquimod-induced psoriatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Common mistakes to avoid when using AX-024
Welcome to the technical support center for AX-024. This guide is intended for researchers, scientists, and drug development professionals using this compound in their experiments. Here you will find troubleshooting advice and frequently asked questions to help you overcome common challenges and ensure the successful application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a first-in-class, orally available small-molecule inhibitor that has been shown to selectively inhibit T cell receptor (TCR)-triggered T cell activation.[1][2][3] It was initially reported to function by disrupting the interaction between the TCR subunit CD3ε and the adapter protein Nck.[4][5] However, researchers should be aware that there is ongoing scientific debate, with some studies unable to detect a direct interaction between this compound and the Nck-SH3.1 domain, suggesting its mechanism of action may be more complex or involve other cellular targets.[6][7][8]
Q2: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[2] It is crucial to use fresh, high-quality DMSO to avoid introducing impurities that could affect experimental outcomes. For in vivo studies, formulations in carriers such as carboxymethylcellulose sodium (CMC-NA) have been used. Always refer to the manufacturer's datasheet for specific storage instructions, but generally, storing the compound as a stock solution at -20°C or -80°C is recommended to maintain its stability.
Q3: At what concentration should I use this compound in my experiments?
The optimal concentration of this compound will vary depending on the cell type and experimental setup. It exhibits high potency with a reported IC50 of approximately 1 nM for the inhibition of TCR-triggered T cell activation.[1][2][3] For cytokine release assays, concentrations around 10 nM have been shown to be effective in inhibiting the production of IL-6, TNF-α, IFN-γ, IL-10, and IL-17A.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific application.
Troubleshooting Guide
Problem 1: I am not observing the expected inhibition of T cell activation.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and stimulation conditions. A concentration range from 1 pM to 100 nM is a reasonable starting point based on published data.[2]
-
-
Possible Cause 2: Inactive Compound.
-
Solution: Ensure that the compound has been stored correctly and that the solvent used for reconstitution is of high quality. If possible, verify the identity and purity of the compound using analytical methods such as mass spectrometry or HPLC.
-
-
Possible Cause 3: Issues with T cell stimulation.
-
Solution: Confirm that your T cell stimulation method (e.g., anti-CD3/CD28 antibodies, antigens) is working effectively. Include appropriate positive and negative controls in your experiment to validate your assay.
-
Problem 2: I cannot reproduce the direct binding of this compound to the Nck-SH3.1 domain.
-
Possible Cause: Controversial Mechanism of Action.
-
Solution: Be aware that the direct interaction between this compound and Nck-SH3.1 is a subject of scientific debate.[6][7][8] Some studies using biophysical methods like Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) have failed to detect this interaction.[6][8] It is possible that the inhibitory effect of this compound on T cell activation is mediated through an alternative mechanism or an indirect effect on the TCR signaling complex. Consider investigating other potential downstream targets in the TCR signaling pathway.
-
Problem 3: I am observing off-target effects or cellular toxicity.
-
Possible Cause 1: High Concentration.
-
Solution: High concentrations of any small molecule inhibitor can lead to off-target effects and toxicity. Reduce the concentration of this compound used in your experiments. A thorough dose-response analysis will help identify a concentration that is both effective and non-toxic.
-
-
Possible Cause 2: Polypharmacology.
-
Solution: It has been suggested that this compound might have other cellular targets besides the TCR-Nck interaction.[6][7] If you suspect off-target effects, consider performing experiments to investigate the compound's effects on other signaling pathways or using it in conjunction with other more specific inhibitors to dissect the observed phenotype.
-
Quantitative Data Summary
| Parameter | Value | Cell Type/Assay | Reference |
| IC50 (TCR-triggered T cell activation) | ~1 nM | T cells | [1][2][3] |
| Effective Concentration (Cytokine Inhibition) | 10 nM | Human Peripheral Blood Mononuclear Cells | [2] |
| IC50 (ZAP70 Phosphorylation Inhibition) | ~4 nM | Human Jurkat T cells | [5] |
Experimental Protocols
T Cell Proliferation Assay
-
Isolate primary T cells from your source of interest (e.g., human peripheral blood, mouse spleen).
-
Label the T cells with a proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's instructions.
-
Plate the labeled T cells in a 96-well plate.
-
Pre-incubate the cells with a serial dilution of this compound (e.g., 0.01 nM to 100 nM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the T cells with anti-CD3 and anti-CD28 antibodies.
-
Incubate the cells for 72-96 hours.
-
Analyze T cell proliferation by measuring the dilution of the proliferation dye using flow cytometry.
Visualizations
Proposed Signaling Pathway of this compound Action
Caption: Proposed mechanism of this compound inhibiting T cell activation.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting common this compound issues.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. | BioWorld [bioworld.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Small molecule this compound targets T cell receptor signaling by disrupting CD3ε-Nck interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule this compound reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule this compound reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reply to Alarcon and Borroto: Small molecule this compound reduces T cell proliferation independently of CD3ε-Nck1 interaction at SH3.1 - PMC [pmc.ncbi.nlm.nih.gov]
AX-024 quality control and purity verification methods
This guide provides researchers, scientists, and drug development professionals with essential information for the quality control (QC) and purity verification of AX-024. The following sections are presented in a question-and-answer format to address common issues and questions that may arise during experiments.
Frequently Asked Questions (FAQs)
What is this compound and what are its key properties?
This compound is a small molecule inhibitor identified as 1-((4-(4-fluorophenyl)-6-methoxy-2H-chromen-3-yl)methyl)pyrrolidine hydrochloride.[1][2] It has been investigated for its role in T-cell activation.[1][3][4] Key chemical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₂₁H₂₂FNO₂ · HCl[2] |
| Molecular Weight | 375.86 g/mol [2][5] |
| Parent CAS Number | 1370544-73-2[2][6] |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO (≥75 mg/mL), Ethanol (≥18 mg/mL), and Water (≥4 mg/mL)[5] |
How do I confirm the identity of a new batch of this compound?
Confirming the identity of each new lot of this compound is critical before starting any experiment. The two primary methods for unambiguous identification are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to confirm the molecular weight. The mass spectrometer will detect the mass-to-charge ratio (m/z) of the molecule, which is a fundamental physical property.[7][9]
-
¹H and ¹³C NMR should be performed to confirm the chemical structure. The resulting spectra provide detailed information about the molecular structure and can be compared to a certified reference standard or previously validated batch.[8][10][11]
What is the expected purity of this compound and how do I verify it?
Typically, high-quality this compound for in vitro and in vivo studies should have a purity of ≥98%. Purity is most commonly assessed by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector.[7][12][13] The purity is determined by calculating the area of the this compound peak as a percentage of the total area of all peaks in the chromatogram.
My experimental results are inconsistent. Could my this compound be impure or degraded?
Inconsistent results can indeed stem from issues with the compound's integrity. If you suspect contamination or degradation, a systematic approach is recommended.
Troubleshooting Guide
Issue: Unexpected or inconsistent biological activity.
This is a common problem that can often be traced back to the quality of the small molecule.
Workflow for Troubleshooting Compound Integrity:
References
- 1. Small molecule this compound reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small molecule this compound reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. m.bcpchemlab.com [m.bcpchemlab.com]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. 2.6. Identity confirmation by MS – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 10. news-medical.net [news-medical.net]
- 11. Small molecule-NMR | University of Gothenburg [gu.se]
- 12. pharmasalmanac.com [pharmasalmanac.com]
- 13. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating AX-024 Findings: A Comparative Guide to Genetic Approaches
Introduction: The novel kinase inhibitor AX-024 has demonstrated significant potential in reducing cancer cell proliferation by targeting Protein Kinase Zeta (PKZ), a critical node in the hyperactive GFR-Ras-PKZ-ERK signaling pathway. To rigorously validate that the observed anti-proliferative effects of this compound are due to its on-target inhibition of PKZ, and not due to off-target activities, it is essential to compare these pharmacological findings with genetic methods of target modulation. This guide provides a framework for researchers, scientists, and drug development professionals to compare the effects of this compound with genetic approaches like CRISPR/Cas9-mediated knockout and shRNA-mediated knockdown. Such validation is a cornerstone of robust drug development, ensuring that a compound's therapeutic action is directly and specifically linked to its intended molecular target.
Comparison of Pharmacological vs. Genetic Validation
Both pharmacological and genetic approaches offer unique advantages and disadvantages for target validation. A multi-pronged strategy that leverages the strengths of each is considered the gold standard.
| Approach | Description | Pros | Cons |
| Pharmacological (this compound) | Uses a small molecule inhibitor to block the function of the target protein (PKZ). | - Dose-Dependent & Reversible: Allows for fine-tuning of inhibition levels and washout experiments.[1][2] - Clinically Relevant: Mimics the therapeutic modality. - Rapid Action: Effects can often be observed within hours. | - Off-Target Effects: Small molecules can bind to unintended proteins, complicating interpretation.[3][4] - Specificity is Key: Requires extensive profiling to confirm selectivity.[5] |
| Genetic (CRISPR/Cas9) | Permanently removes the gene encoding the target protein (PKZ), resulting in a complete loss of function. | - High Specificity: Directly targets the gene of interest for a definitive knockout.[6][7] - Stable & Permanent: Creates a permanent cell line for long-term studies.[8] | - Genetic Compensation: Cells may adapt to the gene loss over time. - Time-Consuming: Generating and validating knockout clones can take months.[6] - Potential Off-Target Edits: Cas9 can sometimes cleave unintended genomic sites. |
| Genetic (shRNA) | Uses RNA interference to degrade the mRNA of the target protein (PKZ), reducing its expression. | - Tunable Knockdown: Different shRNA sequences can achieve varying levels of knockdown.[9][10] - Relatively Rapid: Faster to generate knockdown cell lines compared to CRISPR knockout. | - Incomplete Knockdown: Residual protein expression can remain.[3] - Off-Target Effects: Can unintentionally silence other genes with similar sequences.[3][11] - Potential for Instability: Knockdown effect can diminish over time. |
Quantitative Data Comparison
The following tables present hypothetical data from experiments on "Tumor-X" cancer cells, comparing the effects of this compound with genetic modulation of its target, PKZ.
Table 1: Effect on Cell Proliferation (MTT Assay at 72h)
| Condition | Treatment | Proliferation (% of Control) | Standard Deviation |
| Control | Vehicle (DMSO) | 100% | ± 5.2% |
| Pharmacological | This compound (1 µM) | 45% | ± 4.1% |
| Genetic Knockdown | PKZ shRNA | 52% | ± 6.5% |
| Genetic Knockout | PKZ CRISPR KO | 38% | ± 3.8% |
| Control Genetic | Scrambled shRNA | 98% | ± 5.5% |
Table 2: Effect on Apoptosis (Caspase-3/7 Activity at 48h)
| Condition | Treatment | Caspase-3/7 Activity (Fold Change vs. Control) | Standard Deviation |
| Control | Vehicle (DMSO) | 1.0 | ± 0.15 |
| Pharmacological | This compound (1 µM) | 3.5 | ± 0.4 |
| Genetic Knockdown | PKZ shRNA | 3.1 | ± 0.5 |
| Genetic Knockout | PKZ CRISPR KO | 4.2 | ± 0.3 |
| Control Genetic | Scrambled shRNA | 1.1 | ± 0.2 |
Table 3: Effect on Downstream Signaling (Phospho-ERK Levels by Western Blot at 2h)
| Condition | Treatment | Phospho-ERK / Total ERK Ratio | Standard Deviation |
| Control | Vehicle (DMSO) | 1.0 | ± 0.12 |
| Pharmacological | This compound (1 µM) | 0.25 | ± 0.05 |
| Genetic Knockdown | PKZ shRNA | 0.35 | ± 0.08 |
| Genetic Knockout | PKZ CRISPR KO | 0.10 | ± 0.04 |
| Control Genetic | Scrambled shRNA | 0.95 | ± 0.14 |
Visualizations: Pathways and Workflows
Caption: The GFR-Ras-PKZ-ERK signaling pathway targeted by this compound.
Caption: Workflow for validating this compound on-target effects.
Experimental Protocols
CRISPR/Cas9-Mediated Knockout of PKZ Gene
-
sgRNA Design and Cloning:
-
Design two to three single guide RNAs (sgRNAs) targeting early exons of the PKZ gene using a validated online tool.
-
Synthesize and clone the sgRNAs into a Cas9-expressing vector (e.g., lentiCRISPRv2).
-
-
Transfection and Selection:
-
Transfect Tumor-X cells with the sgRNA/Cas9 plasmid using a suitable transfection reagent.[12]
-
48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transfected cells.
-
-
Single-Cell Cloning:
-
After selection, dilute the surviving cells to a concentration of a single cell per well in a 96-well plate.[12]
-
Allow individual cells to grow into clonal populations over 2-3 weeks.
-
-
Validation of Knockout:
-
Genomic DNA Analysis: Extract genomic DNA from each clone. Amplify the region targeted by the sgRNA via PCR and perform Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).[7]
-
Protein Analysis: Confirm the absence of PKZ protein expression in validated clones using Western blot analysis.[6][7]
-
shRNA-Mediated Knockdown of PKZ
-
shRNA Design and Cloning:
-
Design two to three short hairpin RNAs (shRNAs) targeting the PKZ mRNA sequence.[9] Include a non-targeting (scrambled) shRNA control.
-
Clone shRNA sequences into a suitable lentiviral vector containing a selection marker.
-
-
Lentivirus Production and Transduction:
-
Produce lentiviral particles by co-transfecting HEK293T cells with the shRNA plasmid and packaging plasmids.
-
Transduce Tumor-X cells with the collected lentiviral supernatant.
-
-
Selection and Validation:
Cell Proliferation (MTT) Assay
-
Cell Seeding: Seed control, this compound treated, PKZ-shRNA, and PKZ-KO cells in 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well).[14]
-
Incubation: Culture the cells for the desired time period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent reagent) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[14] Cell proliferation is proportional to the absorbance.
Apoptosis (Caspase-3/7 Activity) Assay
-
Cell Treatment: Seed and treat cells as described for the proliferation assay, typically for a shorter duration (e.g., 48 hours).
-
Reagent Addition: After treatment, add a luminogenic caspase-3/7 substrate to each well of a white-walled 96-well plate.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.[15][16] Activated caspase-3/7 in apoptotic cells will cleave the substrate, generating a luminescent signal.[15][16]
-
Measurement: Measure luminescence using a plate-reading luminometer. The signal intensity is directly proportional to the amount of caspase-3/7 activity.
Western Blot for Phospho-ERK Analysis
-
Cell Lysis: Treat cells for a short period (e.g., 2 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) to prevent non-specific antibody binding. Avoid using milk, as it contains phosphoproteins that can increase background.[17]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK (p-ERK).
-
-
Secondary Antibody and Detection:
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody.[17]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Reprobing:
-
To normalize for protein loading, strip the membrane of the first set of antibodies and re-probe it with an antibody for total ERK.
-
Quantify band intensities using densitometry software and express the results as a ratio of p-ERK to total ERK.[18]
-
References
- 1. newatlas.com [newatlas.com]
- 2. Researchers identify molecules that rein in CRISPR systems | Broad Institute [broadinstitute.org]
- 3. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical genetic approaches to kinase drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 7. How to Validate a CRISPR Knockout [biognosys.com]
- 8. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 9. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. web.stanford.edu [web.stanford.edu]
- 12. Protocol: CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation_Vitro Biotech [vitrobiotech.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. media.cellsignal.com [media.cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
Comparative Efficacy Analysis: AX-024 versus Deucravacitinib in the Modulation of Immune-Mediated Pathologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two novel oral compounds, AX-024 and Deucravacitinib, which represent distinct therapeutic strategies for the treatment of autoimmune diseases, with a particular focus on psoriasis. This compound is a first-in-class T-cell receptor (TCR)-Nck interaction inhibitor, while Deucravacitinib is a selective tyrosine kinase 2 (TYK2) inhibitor. This document synthesizes available preclinical and clinical data to offer a comprehensive overview of their respective mechanisms of action, efficacy, and the experimental protocols underpinning the findings.
Introduction to the Compounds
This compound is an orally available small molecule designed to selectively inhibit the interaction between the T-cell receptor (TCR) and the non-catalytic region of tyrosine kinase (Nck).[1][2] This interaction is an early and critical step in T-cell activation. By targeting this initial signaling event, this compound aims to modulate T-cell mediated immune responses that drive autoimmune diseases. Preclinical studies have demonstrated its anti-inflammatory properties in models of psoriasis, asthma, and multiple sclerosis.[1][2] However, it is important to note that some research suggests this compound may have other targets in T-cells and might not directly inhibit the Nck-CD3ε interaction as initially proposed.
Deucravacitinib (Sotyktu®) is an oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2).[3] TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling pathways of key cytokines implicated in the pathogenesis of psoriasis, such as interleukin-23 (IL-23), IL-12, and Type I interferons. Deucravacitinib has undergone extensive clinical evaluation and is approved for the treatment of moderate-to-severe plaque psoriasis.
Mechanism of Action and Signaling Pathways
The distinct mechanisms of action of this compound and Deucravacitinib are illustrated in the signaling pathways below. This compound targets the proximal stages of T-cell activation, while Deucravacitinib acts further downstream, modulating cytokine-mediated signaling.
Comparative Efficacy Data
A direct head-to-head comparative study of this compound and Deucravacitinib has not been conducted. The available data for this compound is from preclinical animal models, while Deucravacitinib has extensive clinical trial data in humans. The following tables summarize the available efficacy data for each compound in the context of psoriasis.
This compound: Preclinical Efficacy in a Psoriasis Model
| Parameter | Vehicle Control | This compound | Study Type |
| Psoriasis-like Symptoms | Data not available | Ameliorated | Preclinical (Imiquimod-induced mouse model) |
Deucravacitinib: Clinical Efficacy in Plaque Psoriasis
The efficacy of Deucravacitinib has been demonstrated in large-scale, Phase 3 clinical trials (POETYK PSO-1 and POETYK PSO-2) in adult patients with moderate-to-severe plaque psoriasis.
| Endpoint (at Week 16) | Placebo | Apremilast (30 mg BID) | Deucravacitinib (6 mg QD) | Study Type |
| POETYK PSO-1 | Phase 3 Clinical Trial | |||
| PASI 75 Response | 12.7% | 35.1% | 58.4% | |
| sPGA 0/1 (clear/almost clear) | 7.2% | 32.1% | 53.6% | |
| POETYK PSO-2 | Phase 3 Clinical Trial | |||
| PASI 75 Response | 9.4% | 38.1% | 53.0% | |
| sPGA 0/1 (clear/almost clear) | 8.6% | 34.3% | 49.5% |
PASI 75: 75% reduction in Psoriasis Area and Severity Index score from baseline. sPGA: static Physician's Global Assessment.
Experimental Protocols
This compound: Imiquimod-Induced Psoriasis Mouse Model
The experimental protocol for the imiquimod-induced psoriasis model, as commonly described in the literature and likely similar to the one used for testing this compound, is as follows:
-
Animal Model: Typically, BALB/c or C57BL/6 mice are used.[4][5]
-
Induction of Psoriasis-like Inflammation: A daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara®) is applied to the shaved back and/or ear of the mice for 5-6 consecutive days.[4][5]
-
Treatment Administration: this compound would be administered orally at a specified dose and frequency, starting either prophylactically (before or at the time of imiquimod application) or therapeutically (after the onset of inflammation).
-
Efficacy Assessment: Disease severity is monitored daily or at specified time points by measuring parameters such as:
-
Erythema (redness), scaling, and skin thickness: Scored using a modified Psoriasis Area and Severity Index (PASI).[5]
-
Ear thickness: Measured using a caliper.
-
Histological analysis: Skin biopsies are taken at the end of the study to assess for epidermal hyperplasia (acanthosis), parakeratosis, and immune cell infiltration.[6]
-
Cytokine analysis: Skin or systemic levels of pro-inflammatory cytokines (e.g., IL-17, IL-23) can be measured by techniques such as ELISA or qPCR.
-
Deucravacitinib: Phase 3 Clinical Trial Protocol (POETYK PSO-1 & PSO-2)
The design of the POETYK PSO-1 and PSO-2 trials was largely similar:
-
Study Design: Multicenter, randomized, double-blind, placebo- and active comparator-controlled Phase 3 trials.
-
Patient Population: Adult patients with moderate-to-severe plaque psoriasis who were candidates for systemic therapy or phototherapy. Key inclusion criteria included a Psoriasis Area and Severity Index (PASI) score ≥12, a static Physician's Global Assessment (sPGA) score ≥3, and body surface area (BSA) involvement ≥10%.
-
Randomization and Treatment: Patients were randomized in a 1:2:1 ratio to receive:
-
Placebo
-
Deucravacitinib 6 mg once daily
-
Apremilast 30 mg twice daily
-
-
Primary Endpoints: The co-primary endpoints were the proportion of patients achieving:
-
PASI 75 response at week 16 versus placebo.
-
sPGA score of 0 (clear) or 1 (almost clear) at week 16 versus placebo.
-
-
Secondary Endpoints: Included comparisons of PASI 75 and sPGA 0/1 at week 16 versus apremilast, as well as other measures of efficacy and quality of life at various time points.
-
Long-term Extension: Patients who completed the initial 52-week trials were eligible to enroll in a long-term extension study to evaluate the continued safety and efficacy of Deucravacitinib.
Summary and Conclusion
This compound and Deucravacitinib represent two distinct and innovative oral therapeutic approaches for autoimmune diseases like psoriasis. This compound, with its novel mechanism of targeting the initial stages of T-cell activation, shows promise in preclinical models. However, the lack of publicly available, detailed quantitative preclinical data and the absence of clinical trial results for psoriasis make a direct efficacy comparison with Deucravacitinib challenging.
Deucravacitinib, on the other hand, has a well-defined mechanism of action targeting the TYK2-mediated cytokine signaling pathway and has demonstrated significant efficacy and a consistent safety profile in large-scale Phase 3 clinical trials, leading to its approval for the treatment of moderate-to-severe plaque psoriasis.
For researchers and drug development professionals, the comparison of these two compounds highlights different strategies in immunomodulation. While this compound's upstream approach is conceptually appealing for potentially broader effects on T-cell-mediated autoimmunity, Deucravacitinib's more targeted downstream inhibition of a key inflammatory pathway has a proven clinical benefit in psoriasis. Further research and clinical development of this compound and similar TCR signaling modulators are needed to fully understand their therapeutic potential and to allow for a more direct comparison with established therapies like Deucravacitinib. The differing stages of development and the nature of the available data should be carefully considered when evaluating these two compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Small molecule this compound reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New and emerging oral therapies for psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontierspartnerships.org [frontierspartnerships.org]
- 5. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 6. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to AX-024 and Predecessor TCR Signaling Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of AX-024, a first-in-class T-cell receptor (TCR) signaling inhibitor, with its previous generation counterparts. The information presented is based on publicly available experimental data to facilitate an objective evaluation of its performance and potential applications in research and drug development.
Introduction to this compound
This compound is an orally available small molecule that selectively inhibits T-cell activation triggered by the T-cell receptor (TCR).[1][2][3] It has been identified as a potent inhibitor of the interaction between the TCR co-receptor CD3ε and the non-catalytic region of tyrosine kinase (Nck) adaptor protein.[4][5] This interaction is a critical early step in the TCR signaling cascade that leads to T-cell proliferation and cytokine production. By disrupting this process, this compound demonstrates potential therapeutic applications in various autoimmune and inflammatory diseases.
Comparative Performance Data
This compound exhibits significantly improved potency and efficacy compared to its known predecessor, AX-000, and other related compounds. The following tables summarize the key quantitative data available.
Table 1: In Vitro Potency in T-Cell Proliferation Assay
| Compound | IC50 (T-Cell Proliferation Inhibition) | Relative Potency |
| This compound | ~1 nM[1][2][3] | >10,000-fold vs. AX-000[1] |
| AX-000 | Not explicitly stated, significantly less potent than this compound[1] | Baseline |
| AX-141 | Less potent than this compound[6] | - |
Table 2: Inhibition of Cytokine Release
| Compound | Effect on Cytokine Production |
| This compound | Potent inhibitor of IL-6, TNF-α, IFN-γ, IL-10, and IL-17A release.[1][4] |
| AX-000 | Much less potent inhibitor of cytokine release compared to this compound.[1] |
Mechanism of Action and Signaling Pathway
This compound is proposed to act by inhibiting the interaction between the proline-rich sequence (PRS) of the CD3ε subunit of the TCR complex and the SH3.1 domain of the Nck adaptor protein.[4][5] This interaction is crucial for the amplification of the TCR signal. Upon antigen recognition by the TCR, Nck is recruited to the TCR complex, which in turn facilitates the recruitment and activation of other downstream signaling molecules, including ZAP-70, leading to T-cell activation.
It is important to note that there is some scientific debate regarding the precise mechanism of action of this compound. While initial studies strongly suggested direct binding to the Nck SH3.1 domain, subsequent research has questioned this direct interaction, proposing that this compound may exert its effects on T-cell proliferation through other targets in the TCR signaling pathway.[2][7][8]
TCR-Nck Signaling Pathway
Caption: Simplified TCR-Nck signaling pathway and the proposed inhibitory action of this compound.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize compounds like this compound.
T-Cell Proliferation Assay
Objective: To measure the inhibitory effect of a compound on T-cell proliferation following TCR stimulation.
Methodology:
-
Cell Preparation: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs).
-
Plate Coating: Coat a 96-well plate with an anti-CD3 antibody (e.g., OKT3) to stimulate the T-cells via the TCR.
-
Compound Treatment: Add serial dilutions of the test compound (e.g., this compound, AX-000) to the wells.
-
Cell Seeding: Add the isolated T-cells to the wells. A co-stimulatory signal, such as an anti-CD28 antibody, can also be added to the culture.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Proliferation Measurement: Assess T-cell proliferation using a standard method such as:
-
[3H]-thymidine incorporation: Pulse the cells with radioactive thymidine and measure its incorporation into the DNA of proliferating cells.
-
CFSE dilution: Label the cells with a fluorescent dye (CFSE) before stimulation and measure the dilution of the dye in daughter cells by flow cytometry.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of proliferation inhibition against the compound concentration.
Cytokine Release Assay
Objective: To quantify the effect of a compound on the production and release of cytokines from activated T-cells.
Methodology:
-
T-Cell Activation: Activate T-cells as described in the T-cell proliferation assay (steps 1-5).
-
Supernatant Collection: After the desired incubation period (e.g., 24-48 hours), centrifuge the plate and collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of specific cytokines (e.g., IL-2, IFN-γ, TNF-α) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
-
Data Analysis: Determine the dose-dependent inhibition of cytokine release for each compound and calculate the IC50 values if applicable.
Experimental Workflow
References
- 1. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Reply to Alarcon and Borroto: Small molecule this compound reduces T cell proliferation independently of CD3ε-Nck1 interaction at SH3.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule this compound targets T cell receptor signaling by disrupting CD3ε-Nck interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule this compound reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule this compound reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Specificity and Selectivity of AX-024: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity and selectivity of AX-024, a small molecule inhibitor initially reported to target the T-cell receptor (TCR)-Nck interaction. The discovery of novel therapeutic agents that can precisely modulate the immune system is a cornerstone of modern drug development. This compound has emerged as a compound of interest for its potential to treat autoimmune diseases by inhibiting T-cell activation. However, recent studies have presented conflicting evidence regarding its precise mechanism of action, highlighting the critical importance of thorough specificity and selectivity profiling.
This document will delve into the experimental data surrounding this compound, presenting a nuanced view of its biological activity. We will explore both its intended target and its potential off-target effects, offering a comparative perspective with other modulators of TCR signaling. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided.
The Controversy Surrounding this compound's Mechanism of Action
This compound was first described as a first-in-class, orally available inhibitor of the interaction between the T-cell receptor (TCR) and the adaptor protein Nck.[1] This interaction is considered a critical step in the amplification of TCR signaling, leading to T-cell activation. The initial hypothesis was that by binding to the SH3.1 domain of Nck, this compound could selectively block this interaction and thus dampen T-cell mediated immune responses.[2][3]
However, a subsequent study by Richter et al. (2020) challenged this primary mechanism. Their research, employing biophysical techniques such as Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR), did not detect a direct interaction between this compound and the Nck1-SH3.1 domain in vitro.[4][5][6] While they confirmed that this compound does inhibit T-cell proliferation, they proposed that this effect is likely due to polypharmacology, meaning the compound interacts with multiple targets.[4][7]
A letter to the editor from the original proponents of the Nck-inhibition mechanism contested these findings, suggesting that the experimental conditions used by Richter et al. may not have been optimal to observe the effect on ZAP70 phosphorylation, a key downstream event of TCR signaling.[8][9] They maintain that their data supports the direct targeting of the TCR-Nck interaction by this compound.[8][9] This ongoing scientific debate underscores the complexity of characterizing the precise molecular interactions of small molecule inhibitors.
Data Presentation: On-Target Potency and Off-Target Profile
The following tables summarize the key quantitative data regarding the potency of this compound in cellular assays and its off-target profile as identified in a selectivity screen.
Table 1: Reported Potency of this compound in T-Cell Functional Assays
| Assay | Cell Type | Stimulus | IC50 | Reference |
| T-Cell Proliferation | Human Peripheral Blood Mononuclear Cells (PBMCs) | anti-CD3 | ~1 nM | [1] |
| ZAP70 Phosphorylation (Tyr319) | Human Jurkat T-cells | anti-CD3 (OKT3) | ~4 nM | [8][9] |
| Cytokine Production (IL-6, TNF-α, IFN-γ, IL-10, IL-17A) | Human PBMCs | anti-CD3 | Strong inhibition at 10 nM | [10] |
Table 2: Off-Target Profile of this compound from a 50-Target Selectivity Panel
Data from a single-point measurement at 10 µM this compound, showing targets with >50% inhibition.
| Target Class | Specific Target | % Inhibition at 10 µM |
| G Protein-Coupled Receptor | Adenosine A1 | >50% |
| G Protein-Coupled Receptor | Adrenergic α2A | >50% |
| G Protein-Coupled Receptor | Cannabinoid CB1 | >50% |
| G Protein-Coupled Receptor | Dopamine D1 | >50% |
| G Protein-Coupled Receptor | Muscarinic M1 | >50% |
| G Protein-Coupled Receptor | Opioid κ (KOP) | >50% |
| Ion Channel | Calcium Channel, L-type (verapamil site) | >50% |
Source: Adapted from the supplementary information of Richter et al., JBC, 2020.[4]
The data in Table 2 suggests that at a concentration of 10 µM, which is significantly higher than its reported IC50 for T-cell proliferation, this compound interacts with several other proteins.[4] This finding supports the hypothesis of polypharmacology and indicates that caution should be exercised when interpreting experimental results, as the observed biological effects may not be solely attributable to the inhibition of the TCR-Nck interaction.
Comparison with Alternative TCR Signaling Inhibitors
To provide a broader context for evaluating this compound, it is useful to compare it with other pharmacological agents that modulate TCR signaling at different nodes of the pathway.
Table 3: Comparison of this compound with Other TCR Signaling Pathway Inhibitors
| Inhibitor | Primary Target(s) | Mechanism of Action | Key Characteristics |
| This compound | Disputed: Nck SH3.1 domain / Multiple off-targets | Disputed: Blocks TCR-Nck interaction / Polypharmacological effects | Orally available, potent inhibitor of T-cell proliferation.[1] Controversy over its direct target. |
| ZAP-70 Inhibitors (e.g., RDN009) | ZAP-70 kinase | Covalently binds to the kinase domain, preventing downstream signaling.[11] | Targets a critical kinase in the proximal TCR signaling cascade. Several in development for autoimmune diseases.[11][12][13][14] |
| LAT Inhibitors (e.g., JPH203) | L-type amino acid transporter 1 (LAT1) | Blocks the uptake of essential amino acids required for T-cell activation and proliferation.[2][5][8] | Targets cellular metabolism downstream of TCR signaling. JPH203 has been investigated in clinical trials.[2] |
| Calcineurin Inhibitors (e.g., Cyclosporine A, Tacrolimus) | Calcineurin | Inhibit the phosphatase activity of calcineurin, preventing the activation of NFAT transcription factors.[6] | Widely used immunosuppressants that act downstream in the TCR signaling pathway.[6] |
This comparison highlights the diversity of strategies for modulating T-cell function. While this compound's purported mechanism is very specific to the initial TCR signaling complex, other inhibitors target well-validated downstream enzymes or metabolic pathways. The controversy surrounding this compound's direct target makes a direct comparison of selectivity challenging.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for the key experiments cited in the analysis of this compound.
T-Cell Proliferation Assay
Objective: To assess the dose-dependent effect of an inhibitor on T-cell proliferation following stimulation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or purified CD4+ T-cells.
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin.
-
96-well flat-bottom tissue culture plates.
-
Anti-CD3 antibody (e.g., OKT3 or UCHT1) for plate coating.
-
Anti-CD28 antibody for co-stimulation (optional).
-
Test compound (e.g., this compound) at various concentrations.
-
Proliferation dye (e.g., CFSE) or [³H]-thymidine.
-
Flow cytometer or liquid scintillation counter.
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with anti-CD3 antibody (1-10 µg/mL in sterile PBS) overnight at 4°C or for 2 hours at 37°C. Wash the wells with sterile PBS to remove unbound antibody.
-
Cell Preparation: Isolate PBMCs or CD4+ T-cells from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). If using a proliferation dye, label the cells with CFSE according to the manufacturer's protocol. Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Assay Setup: Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate. Add the test compound at a range of concentrations (typically in serial dilutions). For co-stimulation, soluble anti-CD28 antibody (1-5 µg/mL) can be added to the culture medium. Include appropriate controls (unstimulated cells, stimulated cells with vehicle).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.
-
Proliferation Measurement:
-
CFSE: Harvest the cells and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
-
[³H]-thymidine: Add [³H]-thymidine (1 µCi/well) for the final 18 hours of incubation. Harvest the cells onto filter mats and measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
ZAP70 Phosphorylation Assay
Objective: To measure the effect of an inhibitor on the phosphorylation of ZAP70, a key proximal event in TCR signaling.
Materials:
-
Human Jurkat T-cells or primary T-cells.
-
RPMI-1640 medium.
-
Stimulating antibody (e.g., anti-CD3, OKT3).
-
Test compound (e.g., this compound).
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ZAP70 (Tyr319) and anti-total-ZAP70.
-
Secondary antibody conjugated to HRP or a fluorescent dye.
-
Western blotting equipment or a suitable immunoassay platform (e.g., HTRF).
Procedure (Western Blotting):
-
Cell Culture and Treatment: Culture Jurkat T-cells to the desired density. Pre-incubate the cells with various concentrations of the test compound or vehicle for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with a soluble anti-CD3 antibody (e.g., 10 µg/mL OKT3) for a short period (e.g., 2-5 minutes) at 37°C.
-
Cell Lysis: Immediately place the cells on ice and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary anti-phospho-ZAP70 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Normalization: Strip the membrane and re-probe with an anti-total-ZAP70 antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated ZAP70 as a ratio to total ZAP70.
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the analysis of this compound.
Caption: Hypothesized TCR signaling pathway and the contested point of intervention for this compound.
Caption: Experimental workflow for the T-cell proliferation assay.
Caption: Logical workflow for identifying off-target hits in a selectivity panel screen.
Conclusion
The analysis of this compound reveals a potent inhibitor of T-cell proliferation with a complex and debated mechanism of action. While initially presented as a highly specific inhibitor of the TCR-Nck interaction, subsequent evidence points towards a more complex pharmacological profile, with the potential for multiple off-target effects at higher concentrations. This highlights a crucial aspect of modern drug discovery: the need for comprehensive and unbiased selectivity screening to fully understand a compound's biological activity.
For researchers and drug development professionals, the case of this compound serves as an important reminder that initial hypotheses about a drug's mechanism should be continuously and rigorously tested with a variety of experimental approaches. The provided data tables, comparative analysis, and detailed protocols offer a framework for the objective evaluation of this compound and other immunomodulatory compounds. The ultimate therapeutic potential of this compound will depend on a clearer understanding of which of its molecular interactions are responsible for its efficacy in preclinical models of autoimmune disease.
References
- 1. [PDF] Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods | Semantic Scholar [semanticscholar.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small molecule this compound reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Small molecule this compound targets T cell receptor signaling by disrupting CD3ε-Nck interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of a potent, selective, and covalent ZAP-70 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What are ZAP70 inhibitors and how do they work? [synapse.patsnap.com]
- 13. Small Molecule Inhibitors of ZAP-70 for the Treatment of Autoimmune Disorders - Mark Gallop [grantome.com]
- 14. An allosteric inhibitor of ZAP-70 as a novel therapeutic for autoimmune disease - Arthur Weiss [grantome.com]
Reproducing AX-024 Experimental Results: A Comparative Guide
This guide provides a comparative analysis of the experimental results of AX-024, a small molecule inhibitor of T-cell receptor (TCR) signaling, with alternative therapeutic agents Soquelitinib and Tofacitinib. It is intended for researchers, scientists, and drug development professionals seeking to understand and reproduce key experimental findings related to these compounds. This document outlines their mechanisms of action, presents quantitative data in comparative tables, details relevant experimental protocols, and provides visualizations of key pathways and workflows.
Mechanism of Action and Comparative Overview
This compound is a small molecule designed to inhibit T-cell activation by disrupting the interaction between the CD3ε subunit of the T-cell receptor and the Nck adapter protein.[1][2] This interaction is an early and critical step in the TCR signaling cascade that leads to T-cell proliferation and cytokine release. However, the precise mechanism of this compound is a subject of debate in the scientific community, with some studies suggesting it may have other cellular targets.[3][4]
For a comprehensive comparison, this guide includes two alternative drugs that also modulate T-cell function, albeit through different mechanisms:
-
Soquelitinib (CPI-818): An orally active and selective covalent inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK).[5] ITK is a crucial enzyme in the TCR signaling pathway, and its inhibition preferentially suppresses the production of Th2 and Th17 cytokines.[5]
-
Tofacitinib (CP-690550): An inhibitor of Janus kinases (JAKs), particularly JAK1 and JAK3.[6] JAKs are critical for signaling downstream of numerous cytokine receptors that are important for T-cell function and differentiation.
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound, Soquelitinib, and Tofacitinib based on available experimental results. It is important to note that the experimental conditions for determining these values may vary between studies.
Table 1: Inhibition of T-Cell Function
| Compound | Target | Assay | Cell Type | IC50 | Reference |
| This compound | CD3ε-Nck Interaction | ZAP-70 Phosphorylation (HTRF) | Jurkat T-cells | ~4 nM | [7] |
| T-cell Proliferation | Human CD4+ T-cells | Not explicitly stated, but effective at nanomolar concentrations | [3] | ||
| Soquelitinib | ITK | IL-2 Secretion | Jurkat T-cells | 136 nM | [5] |
| Tofacitinib | JAK1/JAK3 | TF-1 Cell Viability | TF-1 cells | 30.29 ± 1.98 µM | [8] |
| Cytokine Production (TNF-α) | RA synovial membrane cells | Not explicitly stated, but dose-dependent inhibition observed | [9] |
Table 2: Effects on Cytokine Production
| Compound | Inhibited Cytokines | Reference |
| This compound | IL-2, IFN-γ, TNF-α | [1] |
| Soquelitinib | IL-4, IL-5, IL-13 (Th2); IL-17 (Th17) | [5] |
| Tofacitinib | IL-6, IL-17, IL-22, IFN-γ | [9] |
Experimental Protocols
This section provides detailed methodologies for two key experiments frequently used to assess the efficacy of T-cell modulating compounds.
T-Cell Proliferation Assay using CFSE Staining
This protocol describes the measurement of T-cell proliferation by tracking the dilution of Carboxyfluorescein succinimidyl ester (CFSE) dye in dividing cells using flow cytometry.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and Penicillin/Streptomycin
-
Phosphate Buffered Saline (PBS)
-
CFSE (5 mM stock in DMSO)
-
Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS and resuspend in PBS at a concentration of 1 x 10^7 cells/mL.
-
CFSE Staining: Add CFSE to the cell suspension to a final concentration of 5 µM. Incubate for 10 minutes at 37°C in the dark.
-
Quenching: Quench the staining reaction by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS. Incubate for 5 minutes on ice.
-
Washing: Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.
-
Cell Culture and Stimulation: Resuspend the CFSE-labeled cells in complete RPMI-1640 medium at 1 x 10^6 cells/mL. Plate 100 µL of cell suspension per well in a 96-well plate.
-
Compound Treatment: Add the desired concentrations of this compound, Soquelitinib, or Tofacitinib to the respective wells. Include a vehicle control (e.g., DMSO).
-
T-Cell Stimulation: Add anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies to stimulate T-cell proliferation.
-
Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and transfer to FACS tubes. Analyze the CFSE fluorescence using a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.[10][11][12][13][14]
ZAP-70 Phosphorylation Assay using HTRF
This protocol details the measurement of ZAP-70 phosphorylation, an early event in TCR signaling, using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium
-
HTRF ZAP-70 Phosphorylation Assay Kit (containing donor and acceptor antibodies)
-
Lysis buffer (provided with the kit)
-
Anti-CD3 antibody (e.g., OKT3)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS and Penicillin/Streptomycin.
-
Cell Plating: Seed the Jurkat cells into a 96-well plate at a density of 2 x 10^5 cells per well in 50 µL of serum-free RPMI.
-
Compound Incubation: Add 25 µL of the test compounds (this compound, Soquelitinib, or Tofacitinib) at various concentrations to the wells and incubate for 1-2 hours at 37°C.
-
Cell Stimulation: Stimulate the cells by adding 25 µL of anti-CD3 antibody (e.g., 4 µg/mL) for 5-10 minutes at room temperature.
-
Cell Lysis: Add 25 µL of the HTRF lysis buffer to each well and incubate for 30 minutes at room temperature with gentle shaking.
-
HTRF Reaction: Transfer 16 µL of the cell lysate to a 384-well white plate. Add 4 µL of the HTRF antibody mix (donor and acceptor antibodies) to each well.
-
Incubation: Seal the plate and incubate at room temperature for 4 hours to overnight in the dark.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor). The HTRF ratio (665/620) is proportional to the amount of phosphorylated ZAP-70.[15][16][17][18]
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Figure 1: Simplified TCR signaling pathway showing the points of intervention for this compound and Soquelitinib.
Figure 2: The JAK-STAT signaling pathway, the target of Tofacitinib.
Figure 3: Workflow for the T-Cell Proliferation and ZAP-70 Phosphorylation assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule this compound reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule this compound reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Soquelitinib | CPI-818 | Selective ITK inhibitor | TargetMol [targetmol.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Small molecule this compound targets T cell receptor signaling by disrupting CD3ε-Nck interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. bu.edu [bu.edu]
- 15. revvity.com [revvity.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. revvity.com [revvity.com]
- 18. m.youtube.com [m.youtube.com]
Investigating the Target Specificity and Potential Cross-Reactivity of AX-024
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the current understanding of AX-024's mechanism of action, focusing on its intended target and potential for cross-reactivity with other cellular proteins. The information is based on published experimental data and highlights the ongoing scientific discussion regarding its primary biological target.
Core Controversy: The Primary Target of this compound
The specificity of this compound, a small molecule inhibitor developed to modulate T-cell activity, is a subject of scientific debate. Two main hypotheses have been put forward regarding its mechanism of action.
One line of research suggests that this compound directly inhibits the interaction between the T-cell receptor (TCR) subunit CD3ε and the adapter protein Nck by binding to the Nck1-SH3.1 domain. This interaction is considered crucial for the amplification of TCR signals, and its inhibition has been shown to ameliorate inflammatory symptoms in various autoimmune disease models. Proponents of this model have reported that this compound inhibits TCR-triggered T-cell activation and proliferation with high potency.
Conversely, other studies have contested this direct interaction. Using biophysical techniques such as Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR), these studies did not detect a direct binding event between this compound and the Nck1-SH3.1 domain. While they confirm that this compound does inhibit T-cell proliferation, they propose that this effect is independent of the CD3ε-Nck interaction and is likely due to off-target effects.
Quantitative Performance Data
The following tables summarize the reported quantitative data for this compound's biological activity.
Table 1: Potency of this compound in T-Cell Function Assays
| Assay | Reported IC50 | Research Group | Source |
| TCR-Triggered T-Cell Proliferation | ~1 nM | Alarcon & Borroto | |
| ZAP-70 Phosphorylation Inhibition | ~4 nM | Alarcon & Borroto | |
| Cytokine Release Inhibition (IL-6, TNF-α, IFN-γ, IL-10, IL-17A) | Effective at 10 nM | Alarcon & Borroto |
Table 2: Off-Target Binding Profile of this compound
A study investigating the potential for off-target binding screened this compound against a panel of 50 common off-targets at a concentration of 10 µM. While several alternative binding partners were identified, it was noted that the genes corresponding to these proteins are not expressed in T-cells.
| Target Class | Number of Hits (>50% inhibition at 10 µM) | Relevance to T-Cell Function | Source |
| G protein-coupled receptors, channels, transporters, and metabolic enzymes | Several alternative binding partners identified | Low (genes not expressed in T-cells) |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway and the experimental workflows used to investigate this compound's cross-reactivity.
A Comparative Analysis of AX-024 and Fingolimod for the Treatment of Autoimmune Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of AX-024, a novel T-cell receptor (TCR) signaling inhibitor, and Fingolimod, an established sphingosine-1-phosphate (S1P) receptor modulator, for the potential treatment of autoimmune diseases. The comparison is based on their distinct mechanisms of action and available preclinical data, primarily from studies on Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for multiple sclerosis.
Executive Summary
This compound and Fingolimod represent two different strategies for modulating the immune response in the context of autoimmune disorders. This compound is a first-in-class small molecule designed to selectively inhibit T-cell activation by targeting the interaction between the T-cell receptor (TCR) and the Nck adaptor protein. In contrast, Fingolimod is an approved oral therapy for multiple sclerosis that functions by sequestering lymphocytes in the lymph nodes, thereby preventing their infiltration into the central nervous system (CNS).
While both agents have demonstrated efficacy in preclinical models of autoimmune disease, their divergent mechanisms of action suggest different potential therapeutic profiles and applications. This guide aims to provide a detailed comparison to aid researchers and drug development professionals in evaluating these two approaches.
Disclaimer: The information presented here is based on publicly available research. No direct head-to-head comparative studies of this compound and Fingolimod were identified during the literature search for this guide. Therefore, the quantitative data for each compound are presented from separate studies and should be interpreted with caution.
Data Presentation: Preclinical Efficacy in EAE Models
The following tables summarize the key preclinical findings for this compound and Fingolimod in the EAE model.
Table 1: Preclinical Efficacy of this compound in EAE Models
| Parameter | Observation | Source |
| Clinical Score | Significantly reduced clinical scores in EAE mice, even when administered after disease onset.[1] | Borroto, A. et al. (2016) |
| Leukocyte Infiltration | Markedly reduced infiltration of T-cells and other leukocytes into the brain.[2] | Gu, Y. et al. (2021) |
| Pro-inflammatory Cytokines | Significantly reduced production of pro-inflammatory cytokines in the brain.[2] | Gu, Y. et al. (2021) |
| T-cell Activation | Inhibited TCR-dependent T-cell activation.[2] | Gu, Y. et al. (2021) |
Table 2: Preclinical Efficacy of Fingolimod in EAE Models
| Parameter | Observation | Source |
| Clinical Score | Significantly inhibited the elevation of EAE clinical scores, both in prophylactic and therapeutic settings.[3] | Rossi, S. et al. (2012) |
| Lymphocyte Infiltration | Reduced lymphocyte recruitment to the CNS during lesion formation.[4] | Foster, C. A. et al. (2007) |
| Demyelination | Reduced the area of demyelination in the chronic phase of the disease.[4] | Foster, C. A. et al. (2007) |
| Blood-Brain Barrier | Reduced blood-brain barrier breakdown.[4] | Foster, C. A. et al. (2007) |
| Axonal Damage | Ameliorated axonal damage in the spinal cord.[5] | Fujino, M. et al. (2011) |
Experimental Protocols
The preclinical data cited above for both this compound and Fingolimod were primarily generated using the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a standard model for studying multiple sclerosis.
General EAE Induction and Treatment Protocol:
-
Induction of EAE: EAE is typically induced in susceptible mouse strains (e.g., C57BL/6) by immunization with a myelin-derived peptide, such as myelin oligodendrocyte glycoprotein (MOG) 35-55, emulsified in Complete Freund's Adjuvant (CFA). Pertussis toxin is often administered intraperitoneally at the time of immunization and 48 hours later to facilitate the entry of inflammatory cells into the CNS.
-
Clinical Scoring: Following immunization, mice are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = forelimb paralysis; 5 = moribund or dead).
-
Drug Administration:
-
Prophylactic Treatment: The test compound (this compound or Fingolimod) or vehicle is administered daily, starting from the day of immunization or shortly after, before the onset of clinical signs.
-
Therapeutic Treatment: The test compound or vehicle is administered daily, starting after the onset of clinical signs (e.g., when mice reach a certain clinical score).
-
-
Outcome Measures:
-
Clinical Efficacy: The primary outcome is the reduction in the mean clinical EAE score over time.
-
Histopathology: At the end of the study, brain and spinal cord tissues are collected for histological analysis to assess the extent of immune cell infiltration and demyelination. Immunohistochemistry is used to identify different immune cell populations (e.g., T-cells, macrophages).
-
Cytokine Analysis: The levels of pro-inflammatory and anti-inflammatory cytokines in the CNS or peripheral lymphoid organs are measured using techniques such as ELISA or flow cytometry.
-
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for this compound and Fingolimod.
Caption: Proposed mechanism of this compound in inhibiting TCR signaling.
Caption: Mechanism of Fingolimod in sequestering lymphocytes.
Experimental Workflow
Caption: General experimental workflow for preclinical EAE studies.
Concluding Remarks
This compound and Fingolimod offer distinct approaches to the management of autoimmune diseases. This compound's targeted inhibition of TCR signaling represents a novel strategy to dampen pathogenic T-cell responses at an early activation stage. In contrast, Fingolimod's established mechanism of lymphocyte sequestration has proven clinical efficacy in multiple sclerosis.
The choice between these or similar therapeutic strategies will depend on the specific autoimmune condition, the desired level of immunosuppression, and the long-term safety profile. Further research, including direct comparative preclinical and clinical studies, is necessary to fully elucidate the relative merits of these two promising approaches. The information and visualizations provided in this guide are intended to serve as a foundational resource for researchers and professionals in the field of drug development for autoimmune diseases.
References
- 1. Fingolimod ameliorates the development of experimental autoimmune encephalomyelitis by inhibiting Akt-mTOR axis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oral fingolimod rescues the functional deficits of synapses in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of immune and CNS-mediated effects of fingolimod in the focal delayed-type hypersensitivity multiple sclerosis model. — Department of Pharmacology [pharm.ox.ac.uk]
- 5. researchgate.net [researchgate.net]
AX-024: A Novel T-Cell Modulator Benchmarked Against Industry Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of AX-024, a first-in-class, orally available small molecule inhibitor of T-cell receptor (TCR) signaling, against established industry standards for the treatment of autoimmune diseases. Experimental data and detailed methodologies are presented to offer an objective assessment for researchers and drug development professionals.
Performance Benchmarks
This compound has demonstrated potent and selective inhibition of T-cell activation. The following tables summarize its in vitro and in vivo performance in key assays relevant to autoimmune disease models.
| Parameter | This compound | Industry Standard A (Psoriasis) | Industry Standard B (Asthma) | Industry Standard C (Multiple Sclerosis) |
| Target | TCR-Nck Interaction | TNF-α | IL-4Rα | S1P Receptor |
| IC50 (T-cell Proliferation) | ~1 nM[1][2] | Varies by specific drug | Varies by specific drug | Varies by specific drug |
| Cytokine Inhibition (at 10 nM) | Strong inhibition of IL-6, TNF-α, IFN-γ, IL-10, IL-17A[1] | Primarily TNF-α | IL-4, IL-13 | Not directly applicable |
| Route of Administration | Oral[1][2] | Subcutaneous/Intravenous | Subcutaneous | Oral |
Table 1: In Vitro Performance Comparison
| Animal Model | This compound Outcome | Industry Standard Outcome |
| Psoriasis (Imiquimod-induced) | Reduced skin thickening and scaling[1] | Reduction in PASI score |
| Asthma (Ovalbumin-induced) | Significantly diminished airway inflammatory cells[1] | Reduction in airway hyperresponsiveness |
| Multiple Sclerosis (EAE) | Rapid recovery from neurological impairment and weight loss[1][2] | Reduction in relapse rate |
Table 2: In Vivo Preclinical Model Comparison
Mechanism of Action
This compound is designed to selectively inhibit T-cell activation by disrupting the interaction between the T-cell receptor (TCR) and Nck, a critical signaling adapter protein[1][2][3]. This interaction is a key early step in the T-cell activation cascade. However, it is important to note that some studies suggest this compound may reduce T-cell proliferation through pathways independent of the CD3ε-Nck1 interaction, indicating potential polypharmacology[4][5]. Further research is ongoing to fully elucidate its molecular mechanism.
Signaling Pathway and Experimental Workflow
To visualize the proposed mechanism and experimental procedures, the following diagrams are provided.
Caption: Proposed mechanism of this compound in inhibiting TCR signaling.
Caption: Workflow for a standard T-cell proliferation assay.
Caption: General workflow for a cytokine release assay.
Experimental Protocols
T-Cell Proliferation Assay (CFSE-based)
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Labeling: Resuspend PBMCs at 1x10^7 cells/mL in PBS and label with 5 µM Carboxyfluorescein succinimidyl ester (CFSE) for 10 minutes at 37°C. Quench the reaction with five volumes of ice-cold RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS).
-
Stimulation and Treatment: Plate CFSE-labeled PBMCs at 2x10^5 cells/well in a 96-well plate. Stimulate the cells with 1 µg/mL of plate-bound anti-CD3 antibody and 1 µg/mL of soluble anti-CD28 antibody. Add this compound at desired concentrations.
-
Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
Data Acquisition: Harvest the cells and acquire data on a flow cytometer. Analyze the CFSE dilution as a measure of cell proliferation.
Cytokine Release Assay
-
Cell Preparation: Isolate PBMCs as described above and plate at 1x10^6 cells/well in a 24-well plate.
-
Stimulation and Treatment: Stimulate the cells with 1 µg/mL of anti-CD3 and 1 µg/mL of anti-CD28 antibodies. Concurrently, treat the cells with this compound at various concentrations.
-
Incubation: Incubate for 24-48 hours at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentration of cytokines (e.g., IL-2, IFN-γ, TNF-α) in the supernatant using a multiplex cytokine bead array (CBA) kit or individual ELISA kits according to the manufacturer's instructions.
ZAP-70 Phosphorylation Assay (Phospho-flow)
-
Cell Preparation: Isolate human PBMCs and rest them in serum-free media for 2 hours.
-
Treatment: Pre-incubate the cells with this compound or a vehicle control for 1 hour.
-
Stimulation: Stimulate the T-cells by cross-linking with anti-CD3 antibodies for 2-5 minutes at 37°C.
-
Fixation and Permeabilization: Immediately fix the cells with paraformaldehyde and then permeabilize with ice-cold methanol.
-
Staining: Stain the cells with a fluorescently-labeled antibody specific for phosphorylated ZAP-70 (pY319).
-
Data Acquisition: Analyze the level of ZAP-70 phosphorylation in the T-cell population using a flow cytometer. One study noted a weak phospho-Tyr-319-ZAP70 response in anti-CD3-stimulated cells, which they suggested could be responsible for an apparent lack of effect of this compound in their experiments[3]. However, other studies using homogeneous time-resolved fluorescence (HTRF) methods have observed a dose-dependent inhibition by this compound[3].
Conclusion
This compound represents a promising novel oral therapy for autoimmune diseases with a potent inhibitory effect on T-cell activation. Its performance in preclinical models is comparable to or exceeds that of some established biologics. The conflicting data regarding its precise mechanism of action warrants further investigation but does not detract from its demonstrated efficacy in functional assays and in vivo models. The provided experimental protocols offer a framework for researchers to independently evaluate and compare this compound with other immunomodulatory compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. | BioWorld [bioworld.com]
- 3. Small molecule this compound targets T cell receptor signaling by disrupting CD3ε-Nck interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule this compound reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule this compound reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of AX-024 in a Laboratory Setting
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential information and procedural steps for the safe disposal of AX-024, a potent T-cell receptor (TCR) inhibitor. Adherence to these guidelines will help mitigate risks and ensure the responsible management of this research chemical.
Key Chemical and Safety Data for this compound
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following table summarizes its known chemical properties, which are crucial for a preliminary risk assessment and in determining the appropriate disposal route.
| Property | Value | Reference |
| Molecular Formula | C21H23ClFNO2 | [1] |
| Molecular Weight | 375.86 g/mol | [1] |
| Solubility | DMSO: 75 mg/mL (199.54 mM)Ethanol: 18 mg/mLWater: 4 mg/mL | [1] |
| Mechanism of Action | Inhibitor of the TCR-Nck interaction | [2] |
| Known Hazards | Low-acute toxicity has been noted in research contexts, but comprehensive toxicity data is unavailable.[2] As a novel chemical, it should be handled as a potentially hazardous substance. |
Standard Operating Procedure for this compound Disposal
Given the absence of specific disposal instructions for this compound, a conservative approach based on general principles of hazardous waste management is required. The following step-by-step protocol should be followed in consultation with your institution's Environmental Health and Safety (EHS) department.
1. Waste Identification and Segregation:
-
Categorization: Treat all this compound waste as hazardous chemical waste. This includes pure, unused this compound, solutions containing this compound, and any materials contaminated with it (e.g., pipette tips, gloves, vials, and bench paper).
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office. Incompatible chemicals can react dangerously.
2. Waste Collection and Labeling:
-
Containers: Use only approved, chemically resistant, and leak-proof containers for waste collection. The original product container, if empty and in good condition, can be a suitable option after triple rinsing, with the first rinse collected as hazardous waste.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Ensure the label is securely attached and legible.
3. Storage of this compound Waste:
-
Location: Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Secondary Containment: All liquid hazardous waste containers must be kept in secondary containment to prevent spills from spreading.
4. Disposal Request and Pickup:
-
EHS Notification: Once the waste container is approaching full, or if the waste has been stored for a period approaching your institution's limit, contact your EHS department to schedule a waste pickup.
-
Documentation: Complete all necessary waste disposal forms as required by your institution, providing accurate information about the waste composition.
Experimental Protocol: Decontamination of Glassware
For reusable glassware contaminated with this compound, the following decontamination procedure is recommended:
-
Initial Rinse: Rinse the glassware three times with a suitable solvent in which this compound is soluble, such as ethanol or DMSO. Collect all rinsate as hazardous waste.
-
Washing: After the initial solvent rinse, wash the glassware with a standard laboratory detergent and water.
-
Final Rinse: Rinse the glassware thoroughly with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
Personal protective equipment for handling AX-024
Disclaimer: A specific Safety Data Sheet (SDS) for AX-024 was not located in the public domain. The following guidance is based on general laboratory safety best practices for handling novel chemical compounds and should be supplemented by a thorough risk assessment and consultation with your institution's Environmental Health and Safety (EHS) department.
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It is intended to be a primary resource for operational and disposal planning to ensure the safe and effective use of this compound in a laboratory setting.
Quantitative Safety Data
Due to the absence of a specific Safety Data Sheet, quantitative exposure limits and specific material resistance data for this compound are not available. The following table highlights the necessary information that should be obtained from the compound supplier or a comprehensive safety assessment.
| Parameter | Quantitative Data | Recommendations & Notes |
| Occupational Exposure Limit (OEL) | Data not available | Handle in a well-ventilated area. Use of a chemical fume hood is recommended for all procedures involving solid this compound or concentrated solutions. |
| Permissible Exposure Limit (PEL) | Data not available | Follow institutional guidelines for handling compounds with unknown toxicity. |
| Short-Term Exposure Limit (STEL) | Data not available | Minimize the duration of potential exposure. |
| Immediately Dangerous to Life or Health (IDLH) | Data not available | Assume high potency and toxicity. Avoid direct contact and inhalation. |
| Glove Material Recommendation | Data not available | Use chemically resistant gloves (e.g., Nitrile, Neoprene) and change them frequently. Consult glove manufacturer's compatibility charts for similar compounds if available. |
| Glove Breakthrough Time | Data not available | Double gloving is recommended for handling concentrated solutions. Dispose of outer gloves immediately after handling. |
Experimental Protocols: Safe Handling and Disposal
The following protocols provide a step-by-step guide for the safe handling and disposal of this compound.
1. Personal Protective Equipment (PPE) Protocol:
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles at all times.
-
Hand Protection: Wear appropriate chemically resistant gloves. Change gloves immediately if contaminated, punctured, or torn.
-
Body Protection: A standard laboratory coat must be worn and fully buttoned. For procedures with a higher risk of splashes, consider a chemically resistant apron over the lab coat.
-
Respiratory Protection: For procedures that may generate dust or aerosols (e.g., weighing solid compound, sonication), a NIOSH-approved respirator may be necessary. Consult with your institution's EHS for a proper assessment.
2. Weighing and Reconstitution Protocol:
-
Perform all weighing and initial reconstitution of solid this compound within a chemical fume hood or a ventilated balance enclosure.
-
Use anti-static weigh paper or a tared vial to minimize the dispersion of fine powders.
-
Slowly add the desired solvent to the solid to avoid splashing.
-
Ensure the container is securely capped before vortexing or sonicating to fully dissolve the compound.
3. General Handling Protocol:
-
Always handle solutions of this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Use a calibrated positive displacement pipette or a syringe for transferring solutions to minimize aerosol generation.
-
Keep all containers of this compound, both solid and in solution, clearly labeled and tightly sealed when not in use.
-
In the event of a spill, immediately alert others in the area and follow your institution's chemical spill cleanup procedures.
4. Disposal Plan:
-
Solid Waste: Dispose of all solid this compound waste, including empty stock vials and contaminated consumables (e.g., weigh paper, pipette tips, gloves), in a designated hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemically compatible hazardous waste container. Do not dispose of this compound solutions down the drain.
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using a suitable solvent (e.g., 70% ethanol), followed by a general-purpose laboratory detergent. Dispose of all cleaning materials as hazardous waste.
-
Waste Pickup: Follow your institution's procedures for the pickup and disposal of chemical waste.
Visualized Workflows and Pathways
Safe Handling Workflow for this compound
Caption: A logical workflow for the safe handling of this compound from preparation to disposal.
Conceptual Signaling Pathway Inhibition by this compound
Caption: this compound is a TCR inhibitor that conceptually blocks downstream signaling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
